BCN-endo-PEG7-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C27H48N2O9 |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H48N2O9/c28-7-9-31-11-13-33-15-17-35-19-21-37-22-20-36-18-16-34-14-12-32-10-8-29-27(30)38-23-26-24-5-3-1-2-4-6-25(24)26/h24-26H,3-23,28H2,(H,29,30)/t24-,25+,26? |
InChI Key |
WPOFDMZVJSPNSQ-IQCGEYIDSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to BCN-endo-PEG7-NH2: A Heterobifunctional Linker for Advanced Bioconjugation
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
BCN-endo-PEG7-NH2 is a high-purity, heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). This molecule incorporates three key chemical moieties: an endo-configured Bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a terminal primary amine (-NH2) for versatile conjugation. This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action in bioconjugation, detailed experimental protocols for its use, and a summary of relevant quantitative data.
Core Concepts and Chemical Structure
This compound is meticulously designed to bridge two different molecules, typically a targeting moiety like a monoclonal antibody and a therapeutic payload. Its structure facilitates a highly efficient and specific conjugation process.
-
Bicyclo[6.1.0]nonyne (BCN): This is a strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". The inherent ring strain of the BCN group allows it to react selectively and rapidly with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for reactions in biological systems. The endo stereoisomer is noted for its high reactivity.
-
Polyethylene Glycol (PEG7): The seven-unit PEG chain is a flexible, hydrophilic spacer. The inclusion of this PEG linker is critical for improving the pharmacokinetic properties of the resulting conjugate. It enhances aqueous solubility, reduces aggregation, minimizes steric hindrance, and can prolong the circulation half-life of the conjugate in vivo.
-
Primary Amine (-NH2): This functional group provides a reactive handle for conjugation to a wide range of molecules, most commonly those containing carboxylic acids or their activated esters, such as N-Hydroxysuccinimide (NHS) esters.
Quantitative Data and Specifications
The physical and chemical properties of this compound are summarized below. These specifications are typical for commercially available reagents and are crucial for accurate experimental design.
| Property | Value | Source(s) |
| CAS Number | 2143968-34-5 | [1][2] |
| Molecular Formula | C₂₇H₄₈N₂O₉ | [3] |
| Molecular Weight | 544.69 g/mol | [1][2] |
| Purity | >95% (typically assessed by NMR/LC-MS) | |
| Appearance | Colorless to pale yellow oil or solid | |
| Storage Conditions | -20°C, protect from light and moisture |
Mechanism of Action in Antibody-Drug Conjugate (ADC) Synthesis
This compound is ideally suited for a two-step sequential conjugation strategy to create an ADC. This process ensures a controlled and specific linkage of the payload to the antibody.
-
Payload Activation and Linker Attachment: The primary amine of this compound is first reacted with a payload molecule that has been functionalized with an amine-reactive group, typically an NHS ester. This forms a stable amide bond, resulting in a BCN-PEG7-Payload conjugate.
-
Antibody Modification and Conjugation: In parallel, the targeting antibody is modified to introduce an azide group. This can be achieved through various methods, such as reacting lysine residues with an azide-containing NHS ester or through enzymatic modification. The azide-modified antibody is then reacted with the BCN-PEG7-Payload conjugate via SPAAC. The BCN group selectively "clicks" with the azide, forming a stable triazole linkage and completing the ADC construct.
The overall workflow for constructing an ADC using this compound is depicted below.
References
An In-Depth Technical Guide to BCN-endo-PEG7-NH2: Core Mechanism of Action and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCN-endo-PEG7-NH2 is a high-performance, heterobifunctional linker molecule integral to the advancement of bioconjugation and targeted therapeutics. It combines the high reactivity of a strained bicyclo[6.1.0]nonyne (BCN) moiety with the hydrophilicity of a heptaethylene glycol (PEG7) spacer and a versatile primary amine (NH2) handle. This guide provides a comprehensive overview of its core mechanism of action—the strain-promoted alkyne-azide cycloaddition (SPAAC)—and details its application in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We present quantitative kinetic data, detailed experimental protocols for bioconjugation, and visual diagrams to elucidate the underlying chemical and logical processes.
Introduction: The Architecture of a Versatile Linker
This compound is strategically designed with three key functional components, each contributing to its efficacy in modern bioconjugation:
-
Bicyclo[6.1.0]nonyne (BCN): The reactive core of the molecule. BCN is a cyclooctyne, a class of cyclic alkynes possessing significant ring strain. This inherent strain is the driving force for its highly efficient and selective reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1][2] This reaction is known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
-
Heptaethylene Glycol (PEG7) Spacer: This flexible, hydrophilic chain of seven ethylene glycol units serves multiple purposes. It enhances the aqueous solubility of the linker and the resulting conjugate, which is crucial for biological applications.[3][4] Furthermore, the PEG spacer minimizes steric hindrance between the conjugated molecules and can reduce non-specific binding and aggregation.
-
Primary Amine (NH2): This terminal functional group provides a versatile handle for conjugation to a wide range of biomolecules and surfaces. The primary amine can readily react with activated esters (such as N-hydroxysuccinimide esters), carboxylic acids (in the presence of a coupling agent like EDC), isothiocyanates, and other electrophilic groups to form stable covalent bonds.
Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary mechanism of action for the BCN moiety is its participation in a [3+2] dipolar cycloaddition with an azide. The high ring strain of the BCN alkyne significantly lowers the activation energy of this reaction, allowing it to proceed rapidly and specifically at physiological temperatures and in complex biological media.[5]
This bioorthogonal reaction possesses several key advantages:
-
High Selectivity: The BCN and azide groups are mutually reactive and do not cross-react with other functional groups typically found in biological systems, such as amines, thiols, or hydroxyls.
-
Biocompatibility: The reaction proceeds efficiently without the need for a copper(I) catalyst, which is toxic to living cells. This "copper-free click chemistry" is ideal for in vivo and live-cell applications.
-
High Efficiency: The reaction is fast and high-yielding, forming a stable triazole linkage.
The reaction pathway is illustrated below.
Figure 1. Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Quantitative Data: Reaction Kinetics
The table below summarizes representative kinetic data for BCN and related cyclooctynes reacting with benzyl azide, a standard reference azide.
| Cyclooctyne | Azide Reactant | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| BCN | Benzyl Azide | CDCl₃ | ~0.083 | |
| BCN-OH | Benzyl Azide | DMSO | 0.15 | |
| PEGylated BCN | 2-Azidoethanol | Human Blood Plasma | 0.19 - 0.21 | |
| DBCO | Benzyl Azide | Various | ~0.6 - 1.0 | |
| DIBO | Benzyl Azide | Various | ~0.3 - 0.7 |
Note: Reaction rates are dependent on the specific derivatives, solvent, and temperature.
The data indicates that PEGylation and aqueous environments, such as blood plasma, can maintain or even slightly enhance the reaction rate of BCN, highlighting its suitability for biological applications.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the use of this compound in bioconjugation. These protocols are based on established procedures for similar BCN-PEG-amine linkers and should be optimized for specific applications.
Protocol 1: Two-Step Conjugation to a Protein (e.g., Antibody)
This protocol describes the conjugation of this compound to a protein via its amine group, followed by a SPAAC reaction with an azide-modified payload.
Step A: Activation of Protein Carboxylic Acids
-
Preparation: Prepare the antibody in a suitable buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer (100 mM, pH 5.5-6.0).
-
Activation: Add a 50- to 100-fold molar excess of both N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the antibody solution.
-
Incubation: Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Purification: Immediately remove excess EDC/NHS using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with phosphate-buffered saline (PBS), pH 7.4.
Step B: Conjugation of this compound
-
Reagent Preparation: Dissolve this compound in an appropriate solvent like DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the activated antibody solution.
-
Incubation: Incubate for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Quenching: Quench any remaining activated esters by adding a quenching reagent, such as Tris or hydroxylamine, to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Purify the BCN-modified antibody by size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and quenching reagent.
Step C: SPAAC Reaction with Azide-Modified Payload
-
Payload Preparation: Prepare a stock solution of the azide-modified payload (e.g., a cytotoxic drug, fluorescent dye) in a suitable solvent (e.g., DMSO).
-
Click Reaction: Add a 1.5- to 5-fold molar excess of the azide-payload to the purified BCN-modified antibody.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
-
Final Purification: Purify the final antibody-drug conjugate (ADC) using SEC to remove any excess, unreacted payload.
Characterization:
-
Determine the final protein concentration using a BCA or Bradford assay.
-
Characterize the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry.
-
Assess the biological activity and binding affinity of the final conjugate.
Figure 2. General workflow for a two-step antibody conjugation using this compound.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that serves as a cornerstone in the field of bioconjugation. Its core mechanism, the strain-promoted alkyne-azide cycloaddition, offers a robust and bioorthogonal method for covalently linking molecules in complex biological environments. The inclusion of a PEG7 spacer enhances solubility and reduces steric hindrance, while the terminal amine group provides a reliable anchor point for attachment to a wide array of biomolecules. The quantitative kinetic data and detailed protocols provided in this guide equip researchers and drug developers with the foundational knowledge required to effectively implement this compound in the synthesis of next-generation therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for detecting a component of a biological system and detection device and a kit therefor - Patent 0261642 [data.epo.org]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of the PEG7 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation, the precise linking of molecules to biological entities is a critical determinant of the success of novel therapeutics and diagnostics. The choice of the spacer that bridges these components profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) spacers have become a cornerstone technology. This technical guide provides an in-depth exploration of the function and application of the discrete PEG7 spacer—a chain of seven ethylene glycol units—a versatile tool in modern bioconjugation.
A PEG7 spacer is a hydrophilic linker of a defined length that connects two molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC), or a target-binding moiety and an E3 ligase ligand in a Proteolysis Targeting Chimera (PROTAC).[1][2] Its discrete nature, with a precise number of repeating ethylene glycol units, ensures homogeneity and batch-to-batch consistency of the final bioconjugate.[1]
Core Functions of the PEG7 Spacer
The integration of a PEG7 spacer into a bioconjugate offers several key advantages that address common challenges in drug development:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, which can lead to aggregation of the bioconjugate, compromising its stability and leading to rapid clearance from circulation.[3] The hydrophilic nature of the PEG7 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation.[3] This is particularly crucial for developing ADCs with higher drug-to-antibody ratios (DARs).
-
Improved Pharmacokinetics: The hydrophilic "shield" created by the PEG spacer increases the hydrodynamic size of the bioconjugate. This increased size reduces renal clearance, leading to a longer circulation half-life and sustained plasma concentrations. Slower plasma clearance and increased overall exposure (AUC) mean the therapeutic agent has more time to reach its target.
-
Reduced Immunogenicity and Toxicity: The PEG spacer can mask immunogenic epitopes on the payload or the linker itself, reducing the risk of an immune response against the conjugate. This shielding effect also minimizes off-target toxicity by reducing non-specific uptake by healthy cells.
-
Optimal Spacing and Flexibility: The defined length of the PEG7 spacer provides critical spatial separation between the conjugated molecules. This separation is crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from sterically hindering the binding site. In PROTACs, the linker length is a critical determinant of the stability and formation of the ternary complex between the target protein and the E3 ligase.
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer significantly influences the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate parameters.
| PEG Spacer Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
| PEG Spacer Length | IC50 (nM) |
| PEG2 | 3.1 ± 0.2 |
| PEG3 | 3.9 ± 0.3 |
| PEG4 | 5.4 ± 0.4 |
| PEG6 | 5.8 ± 0.3 |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). A lower IC50 value indicates higher binding affinity. |
Key Applications of PEG7 Spacers
The versatile properties of PEG7 spacers make them valuable in a range of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): PEG7 spacers are frequently incorporated into the linkers of ADCs to improve the solubility and stability of hydrophobic payloads, enabling higher DARs and improving their pharmacokinetic profiles.
-
PROteolysis TArgeting Chimeras (PROTACs): The length and flexibility of the PEG7 spacer are critical for optimizing the formation of the ternary complex in PROTACs, leading to efficient ubiquitination and degradation of the target protein.
-
Peptide and Protein Modification: PEGylation with PEG7 spacers can enhance the therapeutic properties of peptides and proteins by increasing their stability, reducing immunogenicity, and prolonging their circulation half-life.
-
CAR-T Cell Therapy: PEGylation of CAR-T cells can create a protective shield, blocking unwanted interactions with other immune cells and reducing side effects like cytokine release syndrome (CRS) and neurotoxicity.
Visualizing the Role of PEG7 Spacers
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of PEG7 spacers in bioconjugation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. The following sections provide representative protocols for key experiments involving PEG7 spacers.
Protocol 1: Conjugation of a Maleimide-PEG7-NHS Ester to an Antibody
This protocol describes a two-step process for conjugating a cytotoxic drug to an antibody using a heterobifunctional Maleimide-PEG7-NHS ester linker.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-PEG7-NHS ester
-
Amine-containing cytotoxic drug
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
-
Reaction buffers: Phosphate Buffered Saline (PBS), pH 7.2-7.5; Conjugation Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation and Reduction:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4, using a desalting column.
-
To generate free sulfhydryl groups, reduce the antibody's interchain disulfides by adding a 10-20 fold molar excess of TCEP.
-
Incubate at 37°C for 30-60 minutes.
-
Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Linker-Drug Conjugation:
-
Dissolve the Maleimide-PEG7-NHS ester and the amine-containing drug in anhydrous DMSO to prepare stock solutions (e.g., 10 mM).
-
In a separate reaction, mix the drug and the linker at a desired molar ratio (e.g., 1:1.2) in DMSO.
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the maleimide-PEG7-drug conjugate.
-
-
ADC Formation:
-
Add the maleimide-PEG7-drug solution to the reduced antibody solution at a 5-10 fold molar excess of the linker-drug to the antibody. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a final concentration of 1 mM N-acetylcysteine and incubating for 15 minutes.
-
Purify the ADC from unreacted linker-drug and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with a storage-stable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation of the ADC using SEC.
-
Protocol 2: Determination of Bioconjugate Solubility
This protocol describes a method to assess the relative solubility of a PEGylated protein compared to its non-PEGylated counterpart using a PEG precipitation assay.
Materials:
-
PEGylated and non-PEGylated protein samples of known concentration
-
Polyethylene glycol (e.g., PEG 8000) stock solution (e.g., 50% w/v) in a suitable buffer
-
Assay buffer (same as the protein buffer)
-
96-well microplate (UV-transparent for absorbance reading)
-
Microplate reader
Procedure:
-
Prepare a dilution series of the PEG stock solution in the assay buffer to achieve a range of final PEG concentrations (e.g., 0% to 30%).
-
In the 96-well plate, mix a fixed amount of the protein sample (PEGylated or non-PEGylated) with the different concentrations of the PEG solution. The final protein concentration should be the same in all wells.
-
Incubate the plate at a constant temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Centrifuge the plate to pellet any precipitated protein.
-
Carefully transfer the supernatant to a new, clean UV-transparent microplate.
-
Measure the absorbance of the supernatant at 280 nm using a microplate reader.
-
Calculate the concentration of the soluble protein in each well using the Beer-Lambert law and the protein's extinction coefficient.
-
Plot the soluble protein concentration as a function of the PEG concentration. A higher concentration of PEG required to induce precipitation indicates higher solubility of the protein.
Protocol 3: Assessment of In Vivo Stability of an Antibody-Drug Conjugate
This protocol outlines a general procedure to evaluate the stability of an ADC in an animal model by measuring the change in DAR over time.
Materials:
-
ADC with a known initial DAR
-
Animal model (e.g., mice or rats)
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
Centrifuge for plasma separation
-
Analytical method for DAR measurement (e.g., affinity capture LC-MS)
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of animals.
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and 168 hr).
-
Process the blood samples immediately to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of the total antibody and the ADC with different drug loads. Affinity capture LC-MS is a common method for this analysis.
-
Calculate the average DAR at each time point.
-
Plot the average DAR versus time to assess the in vivo stability of the drug-linker. A decrease in DAR over time indicates drug deconjugation.
Conclusion
The PEG7 spacer represents a highly valuable and versatile tool in the design of advanced bioconjugates. Its inherent hydrophilicity, defined length, and flexibility contribute to improved solubility, stability, pharmacokinetic profiles, and reduced immunogenicity of complex therapeutics such as ADCs and PROTACs. The rational incorporation of a PEG7 spacer, guided by quantitative data and robust experimental validation, is a key strategy for overcoming significant challenges in drug development and for creating safer and more effective biopharmaceuticals. The detailed protocols and conceptual diagrams provided in this guide offer a practical framework for researchers, scientists, and drug development professionals to harness the full potential of PEG7 technology in their bioconjugation endeavors.
References
A Technical Guide to BCN-endo-PEG7-NH2 for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of BCN-endo-PEG7-NH2, a heterobifunctional linker, in the development of antibody-drug conjugates (ADCs). This guide covers the core principles of its utilization, experimental methodologies, and its role in the evolving landscape of targeted cancer therapy.
Introduction to this compound in ADC Development
Antibody-drug conjugates represent a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and toxicity. This compound is a state-of-the-art linker that leverages strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," for bioconjugation.
The structure of this compound features three key components:
-
Bicyclo[6.1.0]nonyne (BCN): A strained cyclooctyne that reacts with azides in a highly selective and efficient manner without the need for a copper catalyst, making it ideal for biocompatible reactions. The endo configuration of BCN is known for its high reactivity in SPAAC reactions.
-
Polyethylene Glycol (PEG)7: A seven-unit PEG spacer that enhances the hydrophilicity of the linker. This property is crucial for improving the solubility and stability of the ADC, reducing aggregation, and prolonging its circulation half-life.[1][]
-
Amine (NH2) group: A terminal primary amine that serves as a reactive handle for the covalent attachment of a cytotoxic payload, typically through the formation of an amide bond with a carboxylic acid group on the drug or a payload-linker construct.
The use of this compound allows for a modular and efficient approach to ADC construction, enabling the precise attachment of payloads to azide-modified antibodies.
Physicochemical Properties and Quantitative Data
The precise characteristics of this compound are essential for its effective application in ADC development. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| Chemical Formula | C27H48N2O9 | [3] |
| Molecular Weight | 544.69 g/mol | [3] |
| CAS Number | 2143968-34-5 | [3] |
| Purity | > 95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and water |
Quantitative data from the application of PEGylated BCN linkers in ADCs is critical for evaluating their performance. The following table presents representative data for ADCs constructed with similar PEG linkers, highlighting key performance indicators.
| Parameter | Representative Value | Analytical Method | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 to 4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to nanomolar range | Cell viability assays (e.g., MTT, CellTiter-Glo) | |
| Plasma Stability (Half-life) | Several days | LC-MS/MS, ELISA | |
| In Vivo Efficacy | Significant tumor growth inhibition | Xenograft models in mice |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development of an ADC using this compound.
Payload-Linker Conjugation
This protocol describes the conjugation of this compound to a cytotoxic payload containing a carboxylic acid group.
Materials:
-
Cytotoxic payload with a carboxylic acid group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Activation of the Payload: Dissolve the cytotoxic payload and NHS (1.1 equivalents) in anhydrous DMF. Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester of the payload.
-
Conjugation Reaction: In a separate vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add the activated payload solution to the this compound solution.
-
Incubation: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.
-
Purification: Purify the BCN-endo-PEG7-Payload conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
Site-Specific Antibody Modification with an Azide Group
This protocol outlines a method for introducing an azide group onto an antibody for subsequent conjugation with the BCN-functionalized payload. This can be achieved through enzymatic or chemical methods. Here, an enzymatic approach using a mutant galactosyltransferase (Gal-T1(Y289L)) is described.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Gal-T1(Y289L) enzyme
-
UDP-GalNAz (uridine diphosphate-N-azidoacetylgalactosamine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Reaction Setup: In a reaction tube, combine the antibody (e.g., at 5 mg/mL), Gal-T1(Y289L) enzyme, and UDP-GalNAz in PBS.
-
Incubation: Incubate the reaction mixture at 30-37°C for 12-24 hours.
-
Purification: Purify the azide-modified antibody using a size-exclusion chromatography column to remove the enzyme and excess reagents.
-
Characterization: Confirm the incorporation of the azide group by mass spectrometry, which will show an increase in the antibody's molecular weight.
Antibody-Drug Conjugation via SPAAC
This protocol details the final step of conjugating the BCN-functionalized payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody in PBS, pH 7.4
-
BCN-endo-PEG7-Payload conjugate dissolved in DMSO
-
Reaction vessel
-
Gentle mixing apparatus
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Reaction Setup: To the azide-modified antibody solution, add a 5-10 molar excess of the BCN-endo-PEG7-Payload solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle mixing.
-
Purification: Remove the excess, unreacted BCN-endo-PEG7-Payload by size-exclusion chromatography.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC by SEC-HPLC.
-
Identity Confirmation: Confirm the molecular weight of the ADC by mass spectrometry.
-
In Vitro Cytotoxicity Assay
This protocol is for evaluating the potency of the newly synthesized ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Synthesized ADC
-
Control antibody (unconjugated)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. Add the diluted ADC and controls to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involved in ADC development and action is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
General ADC Mechanism of Action
The following diagram illustrates the general mechanism of action of an antibody-drug conjugate targeting a cancer cell.
Caption: General mechanism of action of an antibody-drug conjugate.
ADC Development Workflow using this compound
This diagram outlines the key steps in the development of an ADC using the this compound linker.
Caption: Workflow for ADC development using this compound.
HER2 Signaling Pathway Inhibition by an ADC
This diagram illustrates how an ADC targeting the HER2 receptor can inhibit downstream signaling pathways, leading to reduced cell proliferation and survival.
Caption: Inhibition of HER2 signaling pathway by a targeted ADC.
Mechanism of Action of a Tubulin Inhibitor Payload
This diagram shows how a tubulin inhibitor payload, once released inside the cancer cell, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of a tubulin inhibitor payload.
Conclusion
This compound is a versatile and powerful linker for the development of next-generation antibody-drug conjugates. Its ability to facilitate copper-free click chemistry, combined with the beneficial properties of the PEG spacer, allows for the creation of homogeneous and stable ADCs with potentially improved therapeutic indices. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and scientists working to advance the field of targeted cancer therapy. As ADC technology continues to evolve, the rational design of linkers like this compound will remain a cornerstone of developing safer and more effective treatments for cancer patients.
References
A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Researchers and Drug Development Professionals
Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes. This powerful ligation technique facilitates the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[1] At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage.[2]
Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH, making it an invaluable tool for studying and manipulating biological systems.
The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules such as proteins, nucleic acids, and lipids. This exquisite selectivity ensures that the ligation occurs only between the intended reaction partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms. The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne, and a variety of cyclooctynes have been developed, each with distinct reactivity, stability, and steric properties.
Quantitative Analysis of SPAAC Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k), which is a critical parameter for designing experiments, especially when dealing with low concentrations of reactants or tracking rapid biological processes. The structure of the cyclooctyne dramatically influences this rate, with increased ring strain and the presence of electron-withdrawing groups generally leading to faster kinetics.
Below is a summary of second-order rate constants for the reaction of various common cyclooctynes with benzyl azide, a standard reference azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0 | |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | |
| Difluorinated Cyclooctyne | DIFO | ~0.08 | |
| Biarylazacyclooctynone | BARAC | > 1.0 | |
| Difluorobenzocyclooctyne | DIFBO | 0.22 | |
| meta-[9+1]CPP | m[9+1]CPP | 9.6 x 10⁻³ | |
| [9+1]CPP | [9+1]CPP | 2.2 x 10⁻³ | |
| fluorinated [11+1]CPP | fluor[11+1]CPP | 4.6 x 10⁻³ | |
| [11+1]CPP | [11+1]CPP | 4.5 x 10⁻⁴ |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.
Key Cyclooctyne Reagents: A Comparative Overview
The choice of cyclooctyne is a critical experimental parameter. While higher reactivity is often desirable, it can sometimes be associated with decreased stability.
-
DBCO (Dibenzocyclooctyne) and its derivatives: Generally exhibit the fastest reaction kinetics, making them a preferred choice for applications where speed is critical. However, their high lipophilicity can sometimes be a drawback in aqueous biological systems.
-
BCN (Bicyclo[6.1.0]nonyne): While slightly less reactive than DBCO, BCN offers the advantages of smaller size and lower lipophilicity. It is also notable for its ability to participate in both SPAAC with azides and inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines.
-
DIFO (Difluorinated Cyclooctyne): The introduction of fluorine atoms adjacent to the alkyne bond enhances the reaction rate through electronic effects.
-
BARAC (Biarylazacyclooctynone): One of the most reactive cyclooctynes, but its stability can be a concern.
Experimental Protocols
General Protocol for Protein Labeling using SPAAC
This protocol provides a general framework for the conjugation of an azide-modified protein with a cyclooctyne-containing molecule (e.g., a fluorescent dye or biotin).
Materials and Reagents:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne reagent (e.g., DBCO-NHS ester, BCN-PEG4-alkyne)
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis equipment for purification
Protocol Steps:
-
Preparation of Reagents:
-
Ensure the azide-modified protein is purified and its concentration accurately determined.
-
Prepare a stock solution of the cyclooctyne reagent in anhydrous DMSO (e.g., 10 mM). Allow the reagent to warm to room temperature before opening to prevent condensation.
-
-
SPAAC Reaction:
-
In a reaction vessel, add the azide-modified protein solution.
-
Add the desired molar excess of the cyclooctyne stock solution to the protein solution. A 2- to 4-fold molar excess of the cyclooctyne reagent over the azide-modified protein is a common starting point.
-
The final concentration of DMSO in the reaction mixture should be kept low (ideally below 5% v/v) to minimize potential effects on protein stability.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the reactivity of the specific cyclooctyne and the concentration of the reactants. For highly reactive cyclooctynes like DBCO, shorter incubation times may be sufficient.
-
-
Purification:
-
Remove the excess, unreacted cyclooctyne reagent and any reaction byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis:
-
Confirm the successful conjugation and assess the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if a chromophoric label was used).
-
Protocol for Determining SPAAC Reaction Kinetics using NMR Spectroscopy
This method allows for the direct monitoring of reactant consumption and product formation to determine the second-order rate constant.
Materials and Reagents:
-
Cyclooctyne of interest
-
Azide of interest (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Protocol Steps:
-
Sample Preparation:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent.
-
In an NMR tube, combine the cyclooctyne solution with a known excess (typically 2-12 equivalents) of the azide solution. Add the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
Determine the concentration of the reactants and/or products at each time point by comparing the integration of their characteristic peaks to the integration of the internal standard peak.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k = k' / [Azide]₀).
-
Visualizations of SPAAC Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of SPAAC.
Applications in Drug Development and Research
The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to homogeneous ADCs with improved therapeutic indices.
-
Targeted Drug Delivery: The ability to perform SPAAC in vivo allows for the development of targeted drug delivery systems where a drug carrier modified with a cyclooctyne can react with azide groups introduced into specific cells or tissues.
-
Molecular Imaging: SPAAC facilitates the labeling of biomolecules with imaging agents (e.g., fluorescent dyes, radioisotopes) for in vivo tracking and diagnostics.
-
Proteomics and Glycomics: SPAAC enables the enrichment and identification of specific classes of proteins or glycans from complex biological samples.
-
Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable tool in the chemical biologist's and drug developer's arsenal. Its ease of use, mild reaction conditions, and exceptional selectivity have enabled unprecedented control over the modification of biological systems. As new cyclooctynes with tailored reactivity and stability profiles continue to be developed, the applications of SPAAC are poised to expand even further, driving innovation across the scientific landscape.
References
Methodological & Application
Application Notes and Protocols for Protein Conjugation using BCN-endo-PEG7-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of proteins with the bifunctional linker, BCN-endo-PEG7-NH2. This linker is a valuable tool in bioconjugation, enabling the attachment of a bicyclo[6.1.0]nonyne (BCN) moiety to a protein of interest via a hydrophilic 7-unit polyethylene glycol (PEG) spacer. The terminal amine (NH2) group on the linker allows for its covalent attachment to proteins, typically through reaction with activated carboxyl groups on the protein surface. Once the protein is functionalized with the BCN group, it can undergo a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with any azide-containing molecule.[1][2][3][4]
This two-step conjugation strategy is widely employed in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other protein-based therapeutics and research tools.[5] The PEG spacer enhances the solubility and reduces the potential immunogenicity of the resulting conjugate. This protocol will detail the materials, methods, and characterization techniques required to successfully perform this conjugation.
Principle of the Method
The conjugation of a protein with this compound followed by a SPAAC reaction involves two main stages:
-
Protein Activation and BCN-Linker Conjugation: The carboxyl groups (from aspartic or glutamic acid residues) on the protein are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a reactive NHS ester intermediate on the protein. The amine group of the this compound linker then reacts with the NHS ester to form a stable amide bond, covalently attaching the BCN-PEG moiety to the protein.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN-functionalized protein is then reacted with a molecule containing an azide group. The inherent ring strain of the BCN alkyne allows for a [3+2] cycloaddition reaction with the azide to proceed rapidly and with high specificity without the need for a copper catalyst, which can be toxic to cells. This forms a stable triazole linkage.
Experimental Protocols
Materials
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, MES)
-
This compound linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Azide-containing molecule of interest (e.g., fluorescent dye, drug molecule)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Amicon® Ultra centrifugal filter units
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, spectrophotometer)
Protocol 1: Activation of Protein Carboxyl Groups and Conjugation with this compound
This protocol describes the steps to covalently attach the this compound linker to a protein.
1. Protein Preparation:
-
Dissolve the protein in Activation Buffer to a final concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like MES or PBS using a desalting column or dialysis.
2. Activation of Protein Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 10 mg/mL in water).
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the protein solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation with this compound:
-
Immediately before use, dissolve the this compound linker in DMF or DMSO to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
4. Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the BCN-Functionalized Protein:
-
Remove excess, unreacted linker and byproducts using a desalting column or by buffer exchange with centrifugal filter units. Equilibrate the column or filter with PBS, pH 7.4.
-
Determine the concentration of the purified BCN-protein conjugate using a spectrophotometer (A280) or a BCA assay.
Workflow for Protein Activation and BCN-Linker Conjugation
Caption: Workflow for protein activation and BCN-linker conjugation.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the reaction of the BCN-functionalized protein with an azide-containing molecule.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the purified BCN-functionalized protein with the azide-containing molecule.
-
A 1.5- to 5-fold molar excess of the azide-containing molecule over the BCN-protein is typically recommended.
2. Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle mixing. The reaction time may vary depending on the specific reactants. The reaction can be monitored by techniques like HPLC or mass spectrometry.
3. Purification of the Final Conjugate:
-
Purify the final protein conjugate to remove any unreacted azide-containing molecule using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or ion-exchange chromatography (IEX), depending on the properties of the conjugate.
Workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
References
- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Peptides with BCN-endo-PEG7-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of peptides is a critical technique in various fields, including drug development, molecular imaging, and proteomics. This document provides a comprehensive guide for the labeling of peptides with BCN-endo-PEG7-NH2, a hydrophilic linker containing a bicyclo[6.1.0]nonyne (BCN) moiety. The labeling strategy relies on the highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[1][] This makes it an ideal method for conjugating peptides to various molecules of interest, such as imaging agents, therapeutic payloads, or for studying their cellular uptake and localization.[3][4]
This guide will cover the essential steps for successful peptide labeling, including the introduction of an azide group into the peptide, the SPAAC reaction with this compound, and the subsequent purification and characterization of the labeled peptide.
Data Presentation
The efficiency of the SPAAC reaction is influenced by several factors, including the structure of the azide and the reaction conditions. The following table summarizes typical reaction parameters and expected outcomes for the labeling of azide-modified peptides with BCN-containing reagents.
| Parameter | Typical Range/Value | Expected Outcome | Reference(s) |
| Second-Order Rate Constant (k₂) | 0.1 - 1.0 M⁻¹s⁻¹ | High reaction efficiency | [5] |
| Reactant Molar Ratio (BCN:Azide-Peptide) | 1.5:1 to 5:1 | Drives the reaction to completion | |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Efficient reaction within hours | |
| Reaction Time | 2 - 12 hours | High yield of labeled peptide | |
| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4; Dimethyl sulfoxide (DMSO); Dimethylformamide (DMF) | Dependent on peptide solubility | |
| Typical Yield | > 90% (conjugation efficiency) | Quantitative labeling |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in labeling a peptide with this compound.
Diagram: Overall Experimental Workflow
Caption: Overall workflow for peptide labeling and application.
Protocol 1: Introduction of an Azide Group into the Peptide
To enable the SPAAC reaction, the peptide must first be functionalized with an azide group. This can be achieved either during solid-phase peptide synthesis (SPPS) or through post-synthetic modification.
Method A: Incorporation of an Azido-Amino Acid during SPPS
This method allows for the site-specific incorporation of an azide group at a defined position within the peptide sequence.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected azido-amino acid (e.g., Fmoc-L-azidolysine)
-
Solid-phase synthesis resin (e.g., Wang resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Perform standard Fmoc-based solid-phase peptide synthesis.
-
At the desired position in the peptide sequence, use the Fmoc-protected azido-amino acid for the coupling step.
-
Continue with the standard SPPS cycles until the full peptide sequence is assembled.
-
Cleave the azide-modified peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.
-
Proceed with purification by RP-HPLC as described in Protocol 3.
Method B: Post-Synthetic Modification of a Peptide
This method is useful for introducing an azide group onto an existing peptide that contains a reactive handle, such as a primary amine (e.g., on a lysine residue).
Materials:
-
Purified peptide containing a reactive amine
-
Azide transfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride)
-
Copper (II) sulfate
-
Sodium ascorbate
-
Base (e.g., DIPEA)
-
Solvents: Water, DMF or DMSO
Procedure:
-
Dissolve the purified peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
In a separate tube, prepare a solution of the azide transfer reagent.
-
Add the azide transfer reagent solution to the peptide solution in a 5-10 fold molar excess.
-
If using a copper-catalyzed azide transfer, add copper (II) sulfate and sodium ascorbate.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Purify the azide-modified peptide by RP-HPLC (Protocol 3) to remove excess reagents.
Protocol 2: SPAAC Reaction with this compound
This protocol describes the "click" reaction between the azide-modified peptide and this compound.
Materials:
-
Azide-modified peptide
-
This compound
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or a mixture of water and a compatible organic solvent (e.g., DMSO, DMF)
-
Vortex mixer
-
Incubator or shaker
Procedure:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in a compatible solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
Add the this compound stock solution to the peptide solution to achieve a 1.5 to 5-fold molar excess of the BCN reagent. The final concentration of the organic solvent should ideally be kept below 20% to maintain peptide solubility.
-
Gently vortex the reaction mixture to ensure homogeneity.
-
Incubate the reaction for 2-12 hours at room temperature or 37°C with gentle shaking. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete (as determined by the consumption of the starting materials), proceed to purification.
Protocol 3: Purification of the Labeled Peptide by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the BCN-labeled peptide from unreacted starting materials and any byproducts.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Acidify the reaction mixture with a small amount of TFA.
-
Inject the reaction mixture onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the main product peak.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the labeled peptide.
-
Pool the pure fractions and lyophilize to obtain the final product as a powder.
Protocol 4: Characterization of the Labeled Peptide by Mass Spectrometry
Mass spectrometry is essential to confirm the successful conjugation and to determine the purity of the final product.
Method: MALDI-TOF Mass Spectrometry
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile, 0.1% TFA)
-
Purified labeled peptide
Procedure:
-
Mix a small amount of the purified labeled peptide solution with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular weight with the calculated molecular weight of the BCN-labeled peptide to confirm successful conjugation.
Application Example: Cellular Uptake and Imaging
BCN-labeled peptides are valuable tools for studying cellular processes. The PEG linker enhances solubility and can improve pharmacokinetic properties.
Diagram: Workflow for Cellular Uptake Study
Caption: Workflow for a cellular uptake and imaging study.
This workflow outlines a general procedure for visualizing the cellular uptake and localization of a fluorescently tagged BCN-peptide conjugate. By observing the distribution of the fluorescent signal within the cell, researchers can gain insights into the peptide's mechanism of action and its potential as a drug delivery vehicle.
Conclusion
The labeling of peptides with this compound via SPAAC is a robust and versatile method for the site-specific modification of peptides. The protocols outlined in this document provide a comprehensive framework for researchers to successfully label, purify, and characterize their peptides of interest for a wide range of applications in research and drug development. The bioorthogonal nature of the SPAAC reaction, coupled with the favorable properties of the PEG linker, makes this an invaluable tool for advancing our understanding of peptide function and for the development of novel peptide-based therapeutics and diagnostics.
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEGylation significantly affects cellular uptake and intracellular trafficking of non-viral gene delivery particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for B.C.N.-endo-PEG7-NH2 in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BCN-endo-PEG7-NH2 for live cell imaging. This bifunctional linker, featuring a bicyclononyne (BCN) group for bioorthogonal chemistry and a primary amine (-NH2) for conjugation, is a versatile tool for labeling and visualizing biomolecules in their native cellular environment. The protocols detailed below cover the conjugation of fluorescent probes to the linker and the subsequent application in live cell imaging via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to this compound and SPAAC Chemistry
This compound is a chemical linker designed for two-step labeling strategies in biological systems.[1][2][3] The core of its functionality lies in its two reactive ends:
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that reacts specifically and efficiently with azide-functionalized molecules in a catalyst-free "click chemistry" reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][4] This bioorthogonal reaction is ideal for live-cell applications as it does not require cytotoxic copper catalysts.
-
PEG7-NH2: A polyethylene glycol (PEG) spacer with a terminal primary amine. The PEG spacer enhances the solubility and biocompatibility of the molecule, while the primary amine serves as a versatile handle for conjugation to a wide range of molecules, such as fluorescent dyes, biotin, or drugs, typically through amine-reactive chemistries like N-hydroxysuccinimide (NHS) ester reactions.
The overall strategy involves first conjugating a molecule of interest (e.g., a fluorophore) to the amine group of this compound. This newly formed BCN-probe is then introduced to live cells that have been metabolically or genetically engineered to express azide-tagged biomolecules. The BCN group of the probe will then specifically react with the azide-tagged target, allowing for precise visualization.
Key Advantages of this compound in Live Cell Imaging
-
Biocompatibility: The absence of a copper catalyst in the SPAAC reaction makes it highly suitable for long-term live-cell imaging with minimal toxicity.
-
High Specificity: The azide and BCN groups are bioorthogonal, meaning they do not react with native functional groups found in cells, leading to highly specific labeling with low background noise.
-
Versatility: The primary amine handle allows for the conjugation of a wide array of probes, enabling multi-color imaging and functional studies.
-
Good Reaction Kinetics: BCN exhibits favorable reaction kinetics for a bioorthogonal reaction, allowing for efficient labeling within a reasonable timeframe.
-
Enhanced Stability: BCN linkers have shown greater stability in the presence of endogenous thiols, like glutathione, compared to other cyclooctynes such as DBCO, making them more robust for intracellular studies.
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters to aid in the design of experiments using this compound and related SPAAC reactions.
Table 1: Comparison of Common Cyclooctynes for Live-Cell SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| BCN | ~0.14 - 0.29 | Good kinetics, high stability, and less hydrophobic than DBCO. |
| DBCO | ~0.3 - 1.0 | Often faster kinetics with benzyl azides, but can be more hydrophobic. |
| DIBO | Not specified | A common cyclooctyne for SPAAC. |
Note: Reaction rates are dependent on the specific azide, solvent, and temperature.
Table 2: Typical Experimental Parameters for Live Cell Imaging using BCN-Probes
| Parameter | Typical Range | Notes |
| BCN-Probe Concentration | 10 - 50 µM | Optimal concentration should be determined empirically to balance signal strength and potential off-target effects. |
| Incubation Time | 10 - 60 minutes | Shorter incubation times are often sufficient due to the efficient kinetics of SPAAC. |
| Cell Culture Conditions | 37°C, 5% CO₂ | Standard mammalian cell culture conditions. |
| Imaging Medium | Phenol red-free medium | To reduce background fluorescence. |
Experimental Protocols
Protocol 1: Conjugation of an NHS-Ester Activated Fluorophore to this compound
This protocol describes the conjugation of an amine-reactive fluorescent dye to the primary amine of this compound.
Materials:
-
This compound
-
Amine-reactive (NHS-ester) fluorescent dye
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., C18 reverse-phase column)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the NHS-ester activated fluorescent dye in anhydrous DMSO to a final concentration of 10 mM. Note: Prepare this solution immediately before use as NHS-esters are moisture-sensitive.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine this compound and the NHS-ester dye in a 1:1.2 molar ratio in reaction buffer. The final concentration of reactants should be in the range of 1-5 mM.
-
Ensure the final volume of DMSO in the reaction mixture does not exceed 10%.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the BCN-fluorophore conjugate from unreacted components using a C18 reverse-phase column and an appropriate solvent gradient (e.g., water/acetonitrile).
-
Confirm the purity and identity of the product using techniques such as mass spectrometry and HPLC.
-
-
Storage:
-
Store the purified BCN-fluorophore conjugate in a suitable solvent (e.g., DMSO) at -20°C or -80°C, protected from light.
-
Protocol 2: Live Cell Imaging of Azide-Tagged Biomolecules with a BCN-Fluorophore Conjugate
This protocol outlines the labeling and imaging of live cells containing azide-tagged biomolecules using a pre-conjugated BCN-fluorophore.
Materials:
-
Live cells expressing azide-tagged biomolecules (e.g., through metabolic labeling with an azide-containing sugar or amino acid)
-
Purified BCN-fluorophore conjugate (from Protocol 1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Imaging medium (e.g., phenol red-free DMEM)
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI, optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Culture cells expressing the azide-tagged biomolecule of interest on a suitable imaging dish or slide.
-
-
Labeling with BCN-Fluorophore:
-
Prepare a working solution of the BCN-fluorophore conjugate in pre-warmed complete cell culture medium at a final concentration of 10-50 µM. The optimal concentration should be titrated for each cell type and target.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the BCN-fluorophore solution to the cells and incubate for 10-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted BCN-fluorophore.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Replace the PBS with pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and any counterstains. Acquire images promptly to minimize any potential for probe internalization or degradation.
-
Mandatory Visualizations
Caption: Experimental workflow for live cell imaging using this compound.
Caption: The bioorthogonal SPAAC reaction mechanism.
Caption: Logical flow from reagent selection to experimental outcome.
References
Application Notes and Protocols for the Creation of Antibody-Drug Conjugates (ADCs) with BCN-endo-PEG7-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells.[1][2][] This approach minimizes systemic toxicity while maximizing efficacy. The linker connecting the monoclonal antibody (mAb) to the cytotoxic payload is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index.[1][4] BCN-endo-PEG7-NH2 is a heterobifunctional linker that facilitates the site-specific conjugation of a drug to an antibody. This linker features:
-
A Bicyclo[6.1.0]nonyne (BCN) group for catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-modified antibody. This bioorthogonal reaction allows for precise, site-specific conjugation, leading to a homogeneous ADC population.
-
A hydrophilic polyethylene glycol (PEG7) spacer to enhance the solubility and stability of the ADC, reduce aggregation, and improve pharmacokinetic properties.
-
A terminal primary amine (NH2) group for the attachment of a cytotoxic payload.
This document provides detailed protocols for the creation of ADCs using this compound, including the synthesis of the drug-linker construct, conjugation to an azide-modified antibody, and subsequent characterization and in vitro evaluation.
Experimental Protocols
The creation of an ADC using this compound is a two-stage process. First, the cytotoxic payload is conjugated to the amine group of the linker. Second, the resulting drug-linker construct is attached to an azide-modified antibody via SPAAC.
Protocol 1: Synthesis of the Drug-Linker Construct (Payload-BCN-PEG7)
This protocol describes the conjugation of a carboxylate-containing cytotoxic drug to the primary amine of this compound via amide bond formation.
Materials:
-
This compound
-
Carboxylate-containing cytotoxic payload (e.g., a derivative of MMAE or DM1 with a free carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer (MS) for characterization
Procedure:
-
Activation of the Cytotoxic Payload:
-
Dissolve the carboxylate-containing cytotoxic payload (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester of the payload. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Amide Coupling Reaction:
-
In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.
-
Slowly add the solution of the activated payload to the this compound solution.
-
Add TEA or DIPEA (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
-
Purification and Characterization:
-
Monitor the reaction for completion using LC-MS.
-
Upon completion, purify the drug-linker construct by RP-HPLC.
-
Collect the fractions containing the desired product and confirm the molecular weight by MS.
-
Lyophilize the pure fractions to obtain the solid drug-linker construct.
-
Protocol 2: Site-Specific Conjugation of Drug-Linker to Azide-Modified Antibody
This protocol details the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between the BCN group of the drug-linker construct and an azide group on a monoclonal antibody. The azide group can be introduced into the antibody through various methods, such as the incorporation of an unnatural amino acid (e.g., p-azidomethyl-L-phenylalanine) or enzymatic modification of the antibody's glycans.
Materials:
-
Azide-modified monoclonal antibody (in a suitable buffer, e.g., PBS pH 7.4)
-
Drug-Linker Construct (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system for purification
-
Hydrophobic interaction chromatography (HIC) or RP-HPLC for DAR analysis
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation:
-
Buffer exchange the azide-modified antibody into PBS, pH 7.4.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
SPAAC Conjugation Reaction:
-
Dissolve the drug-linker construct in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add the dissolved drug-linker construct to the antibody solution at a molar excess (typically 5-10 fold excess per azide site). The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration to minimize potential antibody degradation.
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess drug-linker and other reagents using size-exclusion chromatography (SEC).
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the antibody peak.
-
-
Characterization of the ADC:
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average drug-to-antibody ratio (DAR) using HIC-HPLC or LC-MS.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the ADC's potency and target-specificity using a cell-based cytotoxicity assay (e.g., MTT or XTT assay).
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
The purified ADC
-
Unconjugated antibody (as a negative control)
-
Free cytotoxic payload (as a positive control)
-
MTT or XTT assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Include untreated cells as a control for 100% viability.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Perform the MTT or XTT assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound on both cell lines.
-
Data Presentation
Quantitative data from the characterization and in vitro evaluation of the ADC should be summarized in tables for clear comparison.
Table 1: ADC Characterization
| Parameter | Result | Method |
| Antibody Concentration | X mg/mL | UV-Vis (A280) |
| Average Drug-to-Antibody Ratio (DAR) | Y | HIC-HPLC / LC-MS |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregation | <5% | SEC-HPLC |
Table 2: In Vitro Cytotoxicity Data (IC50 Values)
| Compound | Antigen-Positive Cells (nM) | Antigen-Negative Cells (nM) |
| ADC | IC50_ADC_+ | IC50_ADC_- |
| Unconjugated Antibody | >1000 | >1000 |
| Free Cytotoxic Payload | IC50_Payload_+ | IC50_Payload_- |
Visualizations
Experimental Workflow
Caption: Workflow for the creation and evaluation of an ADC using this compound.
Signaling Pathway: ADC Mechanism of Action (Tubulin Inhibitor Payload)
Caption: Mechanism of action for an ADC with a tubulin inhibitor payload.
Signaling Pathway: ADC Mechanism of Action (DNA Damaging Payload)
Caption: Mechanism of action for an ADC with a DNA damaging payload.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mal-NH-PEG2-BCN | CAS: 2141976-22-7 | AxisPharm [axispharm.com]
BCN-endo-PEG7-NH2: Detailed Application Notes and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of BCN-endo-PEG7-NH2 in bioconjugation reactions. This heterobifunctional linker, featuring a bicyclo[6.1.0]nonyne (BCN) moiety and a primary amine connected by a seven-unit polyethylene glycol (PEG) spacer, is a powerful tool for the construction of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The protocols and data presented herein are designed to facilitate the seamless integration of this linker into research and development workflows, enabling the precise and efficient coupling of biomolecules.
Introduction to this compound in Bioconjugation
This compound is a key reagent in the field of bioorthogonal chemistry, specifically for copper-free click chemistry. The core of its reactivity lies in the strained alkyne (BCN group), which undergoes a highly efficient and selective Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-functionalized molecules.[1][2] This reaction proceeds readily under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules without the need for cytotoxic copper catalysts.[1]
The hydrophilic PEG7 spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, reduces aggregation, and provides a defined distance between the conjugated molecules.[3] The terminal primary amine (-NH2) allows for versatile coupling to molecules containing activated esters (e.g., NHS esters), carboxylic acids, or other amine-reactive functional groups.
Key Features and Advantages:
-
Biocompatibility: The copper-free nature of the SPAAC reaction makes it suitable for use in living systems and with delicate biological samples.
-
High Selectivity: The BCN group reacts specifically with azides, avoiding side reactions with other functional groups commonly found in biological systems.[4]
-
Favorable Kinetics: The endo-isomer of BCN exhibits excellent reaction kinetics, leading to high conjugation efficiencies.
-
Enhanced Solubility: The PEG7 linker improves the solubility and pharmacokinetic properties of the final conjugate.
-
Versatility: The primary amine handle allows for a wide range of conjugation strategies.
Quantitative Data Summary
The following tables summarize typical reaction parameters and efficiencies for bioconjugation reactions involving BCN-PEG linkers. While specific data for this compound is limited, the provided values are based on closely related BCN-PEG derivatives and serve as a strong starting point for reaction optimization.
Table 1: Recommended Reaction Conditions for this compound Bioconjugation
| Parameter | Recommended Range | Notes |
| Solvent | Aqueous buffers (e.g., PBS, HEPES), DMSO, DMF | Co-solvents like DMSO or DMF can be used to dissolve hydrophobic molecules, but the final concentration should be minimized (<10% v/v) to maintain protein stability. |
| pH | 6.5 - 8.5 | A pH of 7.4 is a common starting point. Optimal pH can depend on the stability of the biomolecule. |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is often sufficient. Lower temperatures (4°C) can be used for longer incubation times with sensitive biomolecules. |
| Molar Excess of BCN Reagent | 2 - 20 fold | A 5-10 fold molar excess over the azide-containing molecule is a typical starting point for efficient conjugation. |
| Incubation Time | 1 - 24 hours | Reaction progress should be monitored by an appropriate analytical method (e.g., SDS-PAGE, LC-MS). |
Table 2: Typical SPAAC Reaction Kinetics and Efficiency with BCN Linkers
| Parameter | Typical Value | Conditions |
| Second-Order Rate Constant (k) | ~0.1 - 1.0 M⁻¹s⁻¹ | Varies depending on the specific azide and BCN derivative, solvent, and temperature. |
| Conjugation Efficiency | > 90% | Achievable with optimized reaction conditions. |
| Yield of Purified Conjugate | 50 - 80% | Dependent on the purification method and the scale of the reaction. |
Experimental Protocols
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of an azide-modified cytotoxic drug to an antibody that has been functionalized with this compound.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
NHS-ester activation reagent (e.g., EDC/Sulfo-NHS) if starting from a carboxylated molecule
-
Azide-modified cytotoxic drug
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., Tris buffer, hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification with this compound:
-
If the antibody has available lysine residues, it can be modified using an NHS-activated BCN-PEG7 derivative. Alternatively, if starting with this compound, it can be coupled to a carboxylated antibody using EDC/Sulfo-NHS chemistry.
-
Dissolve BCN-endo-PEG7-NHS ester (or activate BCN-endo-PEG7-COOH with EDC/Sulfo-NHS) in anhydrous DMSO to a concentration of 10 mM.
-
Add a 5-20 fold molar excess of the activated BCN-PEG7 linker to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM) and incubate for 15 minutes.
-
Remove excess linker and quenching reagent by size-exclusion chromatography.
-
-
Conjugation of Azide-Modified Drug:
-
Dissolve the azide-modified cytotoxic drug in DMSO.
-
Add a 2-5 fold molar excess of the azide-drug to the BCN-modified antibody.
-
Incubate the reaction for 4-24 hours at room temperature or 37°C.
-
Monitor the reaction progress by hydrophobic interaction chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR).
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug.
-
Characterize the final ADC for purity, DAR, and aggregation using appropriate analytical techniques such as SDS-PAGE, HIC-HPLC, and SEC.
-
General Protocol for PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC by conjugating an azide-modified E3 ligase ligand to a target protein ligand functionalized with this compound.
Materials:
-
Target protein ligand with a reactive handle for amine conjugation
-
This compound
-
Azide-modified E3 ligase ligand
-
Anhydrous DMF or DMSO
-
HPLC for purification
Procedure:
-
Functionalization of Target Protein Ligand with this compound:
-
Couple the this compound to the target protein ligand. This may involve standard amide bond formation if the ligand has a carboxylic acid, or other amine-reactive chemistries.
-
Purify the BCN-functionalized ligand by HPLC.
-
-
SPAAC Reaction:
-
Dissolve the BCN-functionalized target protein ligand (1 equivalent) and the azide-modified E3 ligase ligand (1.1 - 1.5 equivalents) in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Mandatory Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated degradation via the Ubiquitin-Proteasome System.
Troubleshooting
Problem: Low conjugation efficiency. Possible Causes & Solutions:
-
Inactive Reagents: Ensure this compound and azide-containing molecules are stored properly and are not degraded. Use fresh reagents if necessary.
-
Suboptimal Reaction Conditions: Optimize pH, temperature, and incubation time. Perform small-scale reactions to screen a range of conditions.
-
Insufficient Molar Excess: Increase the molar excess of the BCN-PEG7 linker.
-
Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered. Consider alternative conjugation strategies or linker lengths.
Problem: Aggregation of the bioconjugate. Possible Causes & Solutions:
-
Hydrophobicity: The conjugated molecule may be highly hydrophobic. The PEG7 linker helps to mitigate this, but further optimization may be needed.
-
High Protein Concentration: Perform the conjugation reaction at a lower protein concentration.
-
Buffer Conditions: Screen different buffers and pH values to find conditions that minimize aggregation.
Problem: Non-specific binding. Possible Causes & Solutions:
-
Impure Reagents: Ensure all starting materials are of high purity.
-
Inadequate Quenching: Ensure the quenching step is effective in deactivating any unreacted linkers.
-
Thorough Purification: Optimize the purification method to effectively remove all unreacted components.
By following these guidelines and protocols, researchers can effectively utilize this compound to create novel and potent bioconjugates for a wide range of applications in research and drug development.
References
Application Notes and Protocols for BCN-endo-PEG7-NH2 in Nanoparticle Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostics. Bicyclononyne (BCN)-terminated polyethylene glycol (PEG) linkers are powerful tools for achieving efficient and stable conjugation of biomolecules to nanoparticle surfaces. This document provides detailed application notes and protocols for the use of BCN-endo-PEG7-NH2, a bifunctional linker, for the surface modification of nanoparticles.
This compound features a terminal amine group (-NH2) for initial attachment to carboxylated nanoparticles via stable amide bond formation. The seven-unit PEG spacer enhances hydrophilicity, reduces non-specific protein adsorption, and improves the in vivo circulation time of the nanoparticles.[1] The exposed endo-BCN group is a strained alkyne that readily participates in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry".[2][3] This bioorthogonal reaction enables the covalent attachment of azide-modified molecules, such as targeting ligands, therapeutic agents, or imaging probes, to the nanoparticle surface with high efficiency and specificity under mild conditions.[4][5]
Logical Workflow for Nanoparticle Functionalization
The overall process involves a two-stage chemical modification of the nanoparticle surface. The first stage is the covalent attachment of the this compound linker to a nanoparticle core that has been pre-functionalized with carboxylic acid groups. The second stage is the "click" reaction, where an azide-modified molecule of interest is conjugated to the BCN-functionalized nanoparticle.
Experimental Protocols
This section details the step-by-step procedures for the functionalization of carboxylated nanoparticles with this compound and subsequent conjugation to an azide-modified molecule.
Protocol 1: Attachment of this compound to Carboxylated Nanoparticles
This protocol utilizes a two-step carbodiimide coupling reaction with EDC and Sulfo-NHS to form a stable amide bond between the carboxyl groups on the nanoparticle surface and the amine group of the linker.
Materials:
-
Carboxylated Nanoparticles
-
This compound
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 100 mM Tris or hydroxylamine, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Dry, water-miscible solvent (e.g., DMSO or DMF)
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer. Ensure any storage buffers containing amines (e.g., Tris) are removed by washing (centrifugation or magnetic separation followed by resuspension) with the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Add EDC and Sulfo-NHS to the nanoparticle suspension. The optimal concentrations may need to be determined empirically, but a starting point is a 5-10 fold molar excess relative to the estimated surface carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Remove excess EDC and Sulfo-NHS by washing the nanoparticles 2-3 times with Coupling Buffer. This can be achieved by centrifugation and resuspension or magnetic separation.
-
-
Coupling of this compound:
-
Prepare a stock solution of this compound in a minimal amount of DMSO or DMF.
-
Dilute the this compound stock solution in Coupling Buffer to the desired final concentration (a 10-50 fold molar excess over the activated carboxyl groups is a good starting point).
-
Add the this compound solution to the activated nanoparticles.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Final Washing:
-
Add the Quenching Solution to the reaction mixture and incubate for 30 minutes to deactivate any remaining active esters.
-
Wash the BCN-functionalized nanoparticles three times with Washing Buffer to remove unreacted linker and byproducts.
-
Resuspend the purified BCN-functionalized nanoparticles in an appropriate buffer for storage (e.g., PBS at 4°C).
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified molecule to the BCN-functionalized nanoparticles.
Materials:
-
BCN-Functionalized Nanoparticles (from Protocol 1)
-
Azide-Modified Molecule (e.g., protein, peptide, small molecule drug)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation:
-
Resuspend the BCN-functionalized nanoparticles in the Reaction Buffer to a known concentration.
-
Dissolve the azide-modified molecule in the Reaction Buffer.
-
-
Click Reaction:
-
Mix the BCN-functionalized nanoparticles and the azide-modified molecule in the Reaction Buffer. A 2-10 fold molar excess of the azide-modified molecule relative to the BCN groups on the nanoparticles is a typical starting point.
-
Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle mixing. The reaction time will depend on the specific reactants and their concentrations. The reaction can be monitored by a suitable analytical technique (e.g., SDS-PAGE for proteins, HPLC for small molecules).
-
-
Purification:
-
Remove the excess unreacted azide-modified molecule by washing the nanoparticles. The purification method will depend on the nature of the nanoparticle and the conjugated molecule (e.g., centrifugation, size exclusion chromatography, or dialysis).
-
Wash the final functionalized nanoparticles 2-3 times with an appropriate buffer (e.g., PBS).
-
Resuspend the purified, fully functionalized nanoparticles in a suitable storage buffer and store at 4°C.
-
Data Presentation: Characterization of Functionalized Nanoparticles
Thorough characterization at each stage of the functionalization process is crucial to ensure successful conjugation and to understand the properties of the final product.
| Parameter | Carboxylated Nanoparticles | BCN-Functionalized Nanoparticles | Fully Functionalized Nanoparticles | Technique | Purpose |
| Hydrodynamic Diameter (nm) | e.g., 100 ± 5 | e.g., 115 ± 6 | e.g., 130 ± 7 | Dynamic Light Scattering (DLS) | To monitor size changes indicating surface modification. |
| Polydispersity Index (PDI) | e.g., < 0.2 | e.g., < 0.2 | e.g., < 0.2 | Dynamic Light Scattering (DLS) | To assess the homogeneity of the nanoparticle population. |
| Zeta Potential (mV) | e.g., -35 ± 4 | e.g., -15 ± 3 | e.g., -10 ± 2 | Zeta Potential Analysis | To monitor changes in surface charge upon conjugation. |
| Surface Chemistry | Presence of C=O stretch | Attenuation of C=O, appearance of amide and PEG signals | Confirmation of triazole formation and presence of conjugated molecule signals | Fourier-Transform Infrared Spectroscopy (FTIR) / X-ray Photoelectron Spectroscopy (XPS) | To confirm chemical changes on the nanoparticle surface. |
| PEG Grafting Density | N/A | Quantitative | Quantitative | Thermogravimetric Analysis (TGA) / ¹H NMR | To quantify the amount of PEG linker attached to the nanoparticle surface. |
| Confirmation of Conjugation | N/A | N/A | Positive | SDS-PAGE (for proteins), HPLC, Mass Spectrometry | To confirm the successful attachment of the azide-modified molecule. |
Characterization Methodologies
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the nanoparticles in solution. An increase in size after each functionalization step is expected.
-
Zeta Potential Analysis: Determines the surface charge of the nanoparticles. A decrease in the negative charge is expected after the attachment of the this compound linker and further changes after the final conjugation, indicating successful surface modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical functional groups on the nanoparticle surface. This can be used to confirm the presence of the amide bond formed during the EDC/NHS coupling and the characteristic peaks of the conjugated molecule.
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information about the nanoparticle surface, confirming the presence of nitrogen from the amide and triazole groups.
-
Thermogravimetric Analysis (TGA): Measures the weight loss of the sample as a function of temperature. The weight loss corresponding to the degradation of the PEG linker can be used to quantify the amount of this compound on the nanoparticle surface.
-
Proton Nuclear Magnetic Resonance (¹H NMR): Can be used to quantify the amount of PEG on the nanoparticle surface, often after dissolving the nanoparticle core or cleaving the linker.
Conclusion
The use of this compound provides a robust and versatile method for the surface functionalization of nanoparticles. The combination of stable amide bond formation for initial linker attachment and the highly efficient and bioorthogonal SPAAC "click" reaction for subsequent bioconjugation allows for the creation of well-defined, multifunctional nanocarriers for a wide range of applications in research and drug development. Careful execution of the provided protocols and thorough characterization at each step are essential for achieving reproducible and reliable results.
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. broadpharm.com [broadpharm.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes and Protocols for BCN-endo-PEG7-NH2 in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of BCN-endo-PEG7-NH2, a versatile heterobifunctional linker, for advanced proteomics research. This document outlines the underlying principles, detailed experimental protocols, and data presentation for the effective application of this reagent in identifying and quantifying proteins and their post-translational modifications (PTMs).
Introduction to this compound in Proteomics
This compound is a chemical tool designed for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[1][2] This linker possesses three key components:
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that reacts with high efficiency and specificity with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4][5]
-
Polyethylene Glycol (PEG7): A seven-unit polyethylene glycol spacer that enhances the hydrophilicity and bioavailability of the molecule.
-
Amine (NH2): A primary amine group that allows for further conjugation to other molecules, such as affinity tags (e.g., biotin) or fluorophores, through reactions with activated esters like N-hydroxysuccinimide (NHS) esters.
In proteomics, this compound is primarily used in a two-step labeling strategy. First, a bioorthogonal azide handle is introduced into proteins of interest through metabolic labeling. For instance, cells can be cultured with azide-modified sugars (e.g., peracetylated N-azidoacetylglucosamine, Ac4GlcNAz) to label glycoproteins. Subsequently, the azide-labeled proteins are reacted with the BCN group of this compound. The terminal amine of the linker can then be used to attach an enrichment tag, such as biotin, enabling the selective isolation of the labeled proteins for mass spectrometry analysis.
Key Applications in Proteomics
-
Profiling of Post-Translational Modifications: Particularly effective for the study of glycosylation, where azide-modified sugars can be metabolically incorporated into glycans.
-
Identification of Newly Synthesized Proteins: By using azide-modified amino acids like L-azidohomoalanine (AHA), researchers can specifically label and identify newly synthesized proteins.
-
Activity-Based Protein Profiling (ABPP): Covalent labeling of active enzymes with probes containing an azide group, followed by reaction with a BCN-linker for enrichment and identification.
Quantitative Data Presentation
The choice of click chemistry methodology can impact the outcomes of a proteomics experiment. The following table summarizes a comparative analysis of Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for the identification of O-GlcNAc modified proteins.
| Parameter | CuAAC (Biotin-Diazo-Alkyne) | SPAAC (Biotin-DIBO-Alkyne) | Reference |
| Number of Identified Putative O-GlcNAc Proteins | 229 | 188 | |
| Number of Overlapping Identified Proteins | 114 | 114 | |
| Number of Identified Proteins in O-GlcNAc Database | 74 | 46 |
These results suggest that while both methods are effective, CuAAC may lead to a higher number of identified proteins in this specific context. However, SPAAC offers the significant advantage of being copper-free, which is crucial for in vivo applications due to the cytotoxicity of copper.
Experimental Protocols
This section provides a detailed, integrated protocol for the enrichment of glycoproteins from cultured cells using metabolic labeling with an azido-sugar, SPAAC with this compound, biotinylation of the captured proteins, and preparation for mass spectrometry.
Protocol 1: Metabolic Labeling of Glycoproteins with Ac4GlcNAz
-
Cell Culture: Culture mammalian cells to 70-80% confluency in their standard growth medium.
-
Metabolic Labeling: Replace the standard growth medium with fresh medium supplemented with 25-50 µM of peracetylated N-azidoacetylglucosamine (Ac4GlcNAz).
-
Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvest: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: SPAAC Reaction with this compound
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, add the cell lysate containing the azide-labeled proteins.
-
Add BCN Reagent: Add the this compound stock solution to the lysate to a final concentration of 100 µM (a 2-4 fold molar excess over the estimated amount of labeled protein is a good starting point). The final concentration of DMSO should be kept below 5% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
Protocol 3: Biotinylation of Labeled Proteins
-
Prepare Biotin-NHS Ester Stock Solution: Immediately before use, dissolve a biotin-NHS ester derivative in anhydrous DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add the Biotin-NHS ester stock solution to the reaction mixture from Protocol 2 to achieve a final concentration of 1 mM.
-
Incubation: Incubate for 1 hour at room temperature with gentle agitation.
-
Quench Reaction: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench the unreacted NHS ester. Incubate for 15 minutes at room temperature.
Protocol 4: Enrichment and On-Bead Digestion of Biotinylated Proteins
-
Prepare Streptavidin Beads: Wash streptavidin-conjugated magnetic beads three times with the cell lysis buffer.
-
Enrichment: Add the prepared streptavidin beads to the quenched reaction mixture and incubate for 1 hour at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with:
-
Lysis buffer
-
1 M KCl
-
0.1 M Na2CO3
-
2 M Urea in 10 mM Tris-HCl, pH 8.0
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Reduction and Alkylation: Resuspend the beads in 100 µL of 50 mM Tris-HCl, pH 8.0, containing 10 mM DTT and incubate at 56°C for 30 minutes. Cool to room temperature and add 10 µL of 200 mM iodoacetamide, then incubate in the dark for 30 minutes.
-
On-Bead Digestion: Wash the beads twice with 50 mM ammonium bicarbonate. Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate and add trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C with shaking.
-
Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides.
-
Sample Preparation for Mass Spectrometry: Desalt the peptides using a C18 StageTip and prepare for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for proteomic analysis using this compound.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway, a target for proteomic studies.
References
- 1. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 3. BCN reagents BCN linkers Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Cell-specific bioorthogonal tagging of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
Application Notes and Protocols for BCN-endo-PEG7-NH2 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCN-endo-PEG7-NH2 is a versatile heterobifunctional linker that enables the conjugation of biomolecules for subsequent detection via copper-free click chemistry. This reagent features a bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-modified targets. The primary amine (-NH2) handle allows for the covalent attachment of a wide range of molecules, such as fluorescent dyes, biotin, or antibodies, through standard amine-reactive chemistries. The integrated polyethylene glycol (PEG7) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific binding in aqueous environments.
These characteristics make this compound an excellent tool for cell surface labeling in flow cytometry. The bioorthogonal nature of the SPAAC reaction allows for the specific and efficient labeling of azide-modified cells without the need for cytotoxic copper catalysts, making it ideal for live-cell applications. This application note provides detailed protocols for the use of this compound in flow cytometry, from initial probe synthesis to final cell analysis, along with comparative data and troubleshooting guidance.
Principle of the Method
The application of this compound in flow cytometry typically follows a two-stage process:
-
Probe Synthesis: The primary amine of this compound is conjugated to a reporter molecule of choice (e.g., a fluorescent dye with an N-hydroxysuccinimide [NHS] ester) to create a BCN-functionalized probe.
-
Cell Labeling and Detection: Target cells are first metabolically labeled with an azide-containing precursor (e.g., an azido sugar). The azide groups are incorporated into the cell surface glycans. These azide-modified cells are then incubated with the BCN-functionalized probe. The BCN group on the probe reacts specifically with the azide groups on the cell surface via SPAAC, resulting in fluorescently labeled cells that can be analyzed by flow cytometry.
Data Presentation
The choice of a strained alkyne linker can influence the outcome of a click chemistry experiment. The following table summarizes key quantitative parameters comparing BCN and Dibenzocyclooctyne (DBCO), another commonly used cyclooctyne for SPAAC.
| Parameter | BCN (bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | Reference |
| Second-Order Reaction Rate Constant (with benzyl azide) | ~0.3 M⁻¹s⁻¹ | ~2.3 M⁻¹s⁻¹ | [1] |
| Relative Fluorescence Signal (Dot Blot) | Lower Signal | Stronger Signal | [2] |
| Intracellular Stability (24h in RAW264.7 cells) | ~21% remaining | ~64% remaining | [1] |
| Relative Binding Efficiency (µCS) | Less Efficient | More Efficient | [3] |
Note: Reaction rates and efficiency can be influenced by the specific azide, solvent, and temperature.
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-Ester Fluorescent Dye
This protocol describes the synthesis of a BCN-functionalized fluorescent probe for flow cytometry.
Materials:
-
This compound
-
NHS-ester activated fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the NHS-ester dye in anhydrous DMSO or DMF.
-
Dissolve this compound in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the NHS-ester dye stock solution to the this compound solution at a molar ratio of 1.5:1 (dye:BCN linker).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
(Optional) Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the BCN-dye conjugate from unreacted components using a suitable purification method, such as size-exclusion chromatography.
-
Confirm the successful conjugation and purity of the product using techniques like mass spectrometry or HPLC.
-
Store the purified BCN-dye conjugate at -20°C, protected from light.
-
Protocol 2: Metabolic Labeling of Cells with Azido Sugars
This protocol describes the introduction of azide groups onto the cell surface glycans.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azido sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz))
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable culture vessel at a density that allows for logarithmic growth during the labeling period.
-
-
Azido Sugar Preparation:
-
Prepare a stock solution of the azido sugar (e.g., 10-50 mM Ac₄ManNAz) in sterile DMSO.
-
-
Metabolic Labeling:
-
Add the azido sugar stock solution to the complete cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1-3 days. The optimal concentration and incubation time should be determined empirically for each cell line.
-
-
Cell Harvesting:
-
Gently harvest the cells using a non-enzymatic cell dissociation solution if adherent.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated azido sugar.
-
Count the cells and determine viability.
-
Protocol 3: SPAAC Labeling of Azide-Modified Cells and Flow Cytometry Analysis
This protocol describes the "click" reaction between the BCN-dye conjugate and azide-modified cells for flow cytometric analysis.
Materials:
-
Azide-modified cells (from Protocol 2)
-
BCN-dye conjugate (from Protocol 1)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Fc receptor blocking solution
-
(Optional) Viability dye (e.g., DAPI, Propidium Iodide)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Resuspend the azide-modified cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10⁶ cells/mL.
-
(Optional) If working with immune cells, incubate with an Fc receptor blocking solution for 10-15 minutes on ice to prevent non-specific antibody binding.
-
-
SPAAC Reaction:
-
Add the BCN-dye conjugate to the cell suspension to a final concentration of 10-50 µM. The optimal concentration should be titrated for each cell type and probe.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature may need to be determined empirically.
-
-
Washing:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer to remove unreacted BCN-dye conjugate. Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
(Optional) Viability Staining:
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Add a viability dye according to the manufacturer's instructions to distinguish live and dead cells.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Acquire data on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.
-
Include appropriate controls, such as unlabeled cells, cells treated with the BCN-dye conjugate without prior azide labeling, and azide-labeled cells without the BCN-dye conjugate.
-
Mandatory Visualization
Caption: Chemical labeling pathway for flow cytometry using this compound.
Caption: Experimental workflow for flow cytometry using this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Fluorescent Signal | Inefficient metabolic labeling. | Optimize the concentration of the azido sugar and the incubation time for your specific cell line. Ensure the azido sugar reagent is not degraded. |
| Low concentration or insufficient incubation time for the BCN-dye conjugate. | Increase the concentration of the BCN-dye conjugate or extend the incubation time. Perform a titration to find the optimal concentration. | |
| Degradation of the BCN moiety. | BCN can be less stable than other cyclooctynes in certain biological environments.[1] Prepare fresh BCN-dye solutions and consider performing the SPAAC reaction at a lower temperature (e.g., 4°C) for a longer duration if degradation is suspected. | |
| Inefficient conjugation of this compound to the dye. | Verify the success of the conjugation reaction using analytical methods. Ensure the NHS-ester dye is fresh and was handled under anhydrous conditions. | |
| High Background Fluorescence | Non-specific binding of the BCN-dye conjugate. | Increase the number of wash steps after the SPAAC reaction. Include a blocking step (e.g., with BSA or Fc block) before adding the BCN-dye conjugate. The PEG7 linker is designed to reduce non-specific binding, but optimization may still be required. |
| Dead cells are binding the dye non-specifically. | Use a viability dye to exclude dead cells from the analysis. Ensure gentle handling of cells throughout the protocol to maintain cell health. | |
| Excess BCN-dye conjugate not washed away. | Optimize the washing steps by increasing the volume of the wash buffer and the number of washes. | |
| High Cell-to-Cell Variability | Inconsistent metabolic labeling. | Ensure a homogeneous cell culture and even distribution of the azido sugar in the medium. |
| Incomplete mixing of the BCN-dye conjugate. | Gently vortex or mix the cell suspension after adding the BCN-dye conjugate to ensure uniform labeling. | |
| Cell clumps. | Filter the cell suspension through a cell strainer before analysis to obtain a single-cell suspension. |
References
Revolutionizing Hydrogel Science: Applications of BCN-endo-PEG7-NH2 in Advanced Hydrogel Formation and Modification
For Immediate Release
[City, State] – [Date] – The advent of "click chemistry" has significantly propelled the field of biomaterials, and the heterobifunctional linker, BCN-endo-PEG7-NH2, is at the forefront of this innovation. This unique molecule, featuring a bicyclo[6.1.0]nonyne (BCN) group and a primary amine (NH2) separated by a seven-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the straightforward formation and subsequent functionalization of hydrogels. These hydrogels are finding critical applications in drug delivery, tissue engineering, and regenerative medicine.
The primary application of this compound lies in the formation of hydrogels through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for rapid and efficient crosslinking of polymer chains under physiological conditions without the need for cytotoxic catalysts or external stimuli like UV light. The BCN group on the linker readily reacts with azide-functionalized polymers, such as multi-arm PEG-azide or hyaluronic acid-azide, to form a stable triazole linkage, resulting in the formation of a robust hydrogel network.
Beyond initial hydrogel formation, the terminal primary amine on the this compound molecule provides a reactive handle for covalent modification of the hydrogel. This allows for the incorporation of bioactive molecules, such as peptides, proteins, or small molecule drugs, to tailor the hydrogel's biological activity. A common and effective method for this is through carbodiimide chemistry, utilizing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to couple carboxylic acid-containing molecules to the amine groups within the hydrogel matrix.
This dual functionality makes this compound a powerful tool for creating "smart" hydrogels with precisely controlled physical and biological properties. Researchers can tune the mechanical strength, swelling behavior, and degradation profile of the hydrogel by selecting the appropriate azide-functionalized backbone polymer and adjusting the crosslinking density. Subsequently, the hydrogel can be decorated with specific biomolecules to elicit desired cellular responses or to act as a controlled-release reservoir for therapeutic agents.
Application Notes and Protocols
Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This section details the formation of a basic PEG-based hydrogel using this compound as a crosslinker with a multi-arm PEG-azide.
Principle: The formation of the hydrogel is based on the rapid and specific reaction between the strained alkyne (BCN) on the this compound and the azide groups on a multi-arm PEG-azide. This "click" reaction forms a stable, covalently crosslinked three-dimensional network.
Experimental Protocol: Formation of a 5% (w/v) PEG Hydrogel
-
Materials:
-
4-arm PEG-Azide (10 kDa)
-
This compound
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Syringes and a mixing connector
-
-
Preparation of Precursor Solutions:
-
Solution A (4-arm PEG-Azide): Dissolve 4-arm PEG-Azide in sterile DPBS to a final concentration of 100 mg/mL. Vortex briefly to ensure complete dissolution.
-
Solution B (this compound): Dissolve this compound in sterile DPBS to a final concentration of 20 mg/mL. The concentration can be adjusted to achieve a desired stoichiometric ratio of BCN to azide groups (typically 1:1).
-
-
Hydrogel Formation:
-
Draw equal volumes of Solution A and Solution B into separate syringes.
-
Connect the two syringes to a Luer-lock mixing connector.
-
Inject the solutions back and forth between the syringes for 10-15 seconds to ensure thorough mixing.
-
Dispense the mixed solution into a mold or desired container. Gelation should occur within minutes at room temperature.
-
Quantitative Data Summary: Typical Properties of SPAAC-formed PEG Hydrogels
The mechanical and physical properties of SPAAC-formed hydrogels can be tuned by varying the molecular weight and concentration of the polymer precursors, as well as the crosslinking density. The following table summarizes typical data from the literature for similar hydrogel systems.
| Property | Typical Range | Factors Influencing the Property |
| Gelation Time | 10 - 180 seconds | Reactivity of the cyclooctyne, concentration of precursors, temperature. |
| Young's Modulus (E) | 1 - 25 kPa | Polymer concentration, molecular weight of PEG, crosslinking density. |
| Swelling Ratio (Q) | 20 - 80 | Crosslinking density, hydrophilicity of the polymer backbone. |
| Degradation Time | 1 - 40 days | Inclusion of hydrolytically or enzymatically cleavable linkages in the polymer backbone. |
Visualization of Hydrogel Formation Workflow
Experimental workflow for SPAAC hydrogel formation and characterization.
Hydrogel Modification via Amine Reactivity
This section describes the functionalization of a pre-formed hydrogel containing this compound with a model peptide, Arg-Gly-Asp (RGD), which is known to promote cell adhesion.
Principle: The primary amine groups present on the hydrogel network (from this compound) can be coupled to the carboxylic acid group of the RGD peptide using EDC/NHS chemistry. EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester readily reacts with the primary amine on the hydrogel to form a stable amide bond.
Experimental Protocol: Covalent Immobilization of RGD Peptide
-
Materials:
-
Pre-formed hydrogel containing this compound
-
Arg-Gly-Asp (RGD) peptide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (0.1 M, pH 7.4)
-
-
Preparation of Reagents:
-
RGD Solution: Dissolve RGD peptide in MES buffer to a final concentration of 5 mg/mL.
-
EDC/NHS Solution: Prepare a fresh solution of EDC (20 mg/mL) and NHS (10 mg/mL) in MES buffer immediately before use.
-
-
Hydrogel Functionalization:
-
Wash the pre-formed hydrogel with MES buffer three times for 10 minutes each to equilibrate the pH.
-
Prepare the activation solution by mixing the RGD solution with the EDC/NHS solution. Allow this mixture to react for 15 minutes at room temperature to form the NHS-ester of the RGD peptide.
-
Remove the MES buffer from the hydrogel and add the activation solution.
-
Incubate the hydrogel in the activation solution for 2-4 hours at room temperature with gentle agitation.
-
After incubation, remove the reaction solution and wash the hydrogel extensively with PBS (pH 7.4) to remove any unreacted reagents.
-
Quantitative Data Summary: Characterization of Functionalized Hydrogels
The success of functionalization can be assessed using various techniques. The following table provides examples of characterization methods and expected outcomes.
| Characterization Method | Parameter Measured | Expected Outcome for RGD Functionalization |
| Fluorescent Labeling | Presence and distribution of peptide | Co-localization of a fluorescently tagged RGD with the hydrogel matrix. |
| Cell Adhesion Assay | Number of adherent cells | Increased cell attachment and spreading on RGD-functionalized hydrogels compared to non-functionalized controls.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Increase in the nitrogen signal corresponding to the peptide. |
Visualization of the Signaling Pathway Analogy and Experimental Logic
The following diagram illustrates the logical flow of the hydrogel modification process, from the reactive groups to the final functionalized biomaterial.
Logical flow of hydrogel functionalization using EDC/NHS chemistry.
References
Troubleshooting & Optimization
BCN-endo-PEG7-NH2 stability in different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BCN-endo-PEG7-NH2 in various buffer conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and how should it be stored?
This compound is a heterobifunctional linker used in bioconjugation, particularly for antibody-drug conjugates (ADCs) and PROTACs. For long-term stability, it is recommended to store the compound in a pure form at -20°C, protected from light and moisture. When in solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light.
Q2: How does pH affect the stability of the this compound linker?
The stability of this compound is influenced by pH due to the presence of a carbamate linkage and a bicyclononyne (BCN) group.
-
Carbamate Linkage: Carbamate linkages are generally more stable in acidic conditions and are prone to hydrolysis as the pH increases towards neutral and basic conditions.[1][2][3] N-monosubstituted carbamates, in particular, can exhibit significant instability at a physiological pH of 7.4.[4]
-
BCN Group: The BCN group can be sensitive to acidic conditions.[5] Some studies have also reported instability of BCN at pH 7.2 over extended periods.
Therefore, for optimal stability during experimental procedures, it is advisable to use buffers within a pH range of 6.0 to 7.0 and to minimize the duration of exposure to higher pH buffers.
Q3: Which buffers are recommended for working with this compound?
Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is commonly used for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions involving BCN linkers. However, given the potential for long-term instability of the BCN group and hydrolysis of the carbamate at this pH, it is crucial to use freshly prepared solutions and to proceed with subsequent reaction steps promptly. For applications requiring longer incubation times, a slightly more acidic buffer (e.g., MES or HEPES at pH 6.5-7.0) may offer improved stability.
Q4: Is the this compound linker compatible with reducing agents like DTT or TCEP, or thiols like GSH?
The BCN moiety has shown instability in the presence of the thiol-containing molecule glutathione (GSH). While specific data on the compatibility of this compound with dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) is limited, caution is advised when using these reducing agents in the same reaction mixture. It is recommended to perform reduction steps separately and to remove the reducing agent prior to introducing the BCN-containing linker.
Stability Data Summary
The following table summarizes the qualitative stability of the key functional groups in this compound under different conditions, based on available literature for similar structures.
| Functional Group | Condition | Stability | Potential Outcome | Citation(s) |
| BCN Group | Acidic pH (e.g., < 6.0) | Potentially Unstable | Degradation of the alkyne functionality | |
| Neutral pH (e.g., 7.2-7.4) | Moderate (potential for long-term instability) | Gradual degradation over extended periods | ||
| Basic pH (e.g., > 8.0) | Limited Data | Expected to be less stable than at neutral pH | ||
| Presence of Thiols (e.g., GSH) | Unstable | Reaction with the alkyne | ||
| Carbamate Linkage | Acidic pH (e.g., < 6.0) | Generally Stable | Minimal hydrolysis | |
| Neutral pH (e.g., 7.0-7.4) | Moderate to Low | Increased rate of hydrolysis | ||
| Basic pH (e.g., > 8.0) | Unstable | Rapid hydrolysis |
Troubleshooting Guide
Issue 1: Low yield in SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) reaction.
-
Question: I am observing a lower than expected yield for my conjugation reaction with an azide-containing molecule. What could be the cause?
-
Answer:
-
Degradation of this compound: Prolonged storage of the linker in solution, especially at room temperature or in buffers with a pH > 7.4, can lead to the hydrolysis of the carbamate linkage or degradation of the BCN group. Use freshly prepared solutions for each experiment.
-
Buffer Incompatibility: The presence of primary amines (e.g., Tris buffer) can compete with the intended reaction if the terminal NH2 group of the linker is being used for a separate conjugation step. Additionally, the presence of thiols or strong reducing agents can degrade the BCN moiety. Ensure your buffer is free from such interfering components.
-
Incorrect pH: While SPAAC can proceed over a range of pH values, the stability of the linker itself is pH-sensitive. If the reaction requires an extended time, consider performing it at a slightly acidic to neutral pH (6.5-7.0) to minimize linker degradation.
-
Issue 2: Unexpected cleavage of the linker during the workflow.
-
Question: I suspect my this compound linker is cleaving during my experiment. How can I identify the cause and prevent this?
-
Answer:
-
pH-Induced Hydrolysis: The carbamate bond is susceptible to hydrolysis, particularly at neutral to high pH. Analyze the pH of all buffers used in your workflow. If you are working at pH 7.4 or higher, try to reduce the incubation time or switch to a buffer with a lower pH.
-
Presence of Nucleophiles: Strong nucleophiles in your reaction mixture could potentially attack the carbamate linkage. Identify and remove any unnecessary nucleophilic species.
-
Experimental Protocols
Recommended Protocol for a Typical SPAAC Reaction
This protocol provides a general guideline for conjugating this compound to an azide-modified protein.
-
Preparation of Reagents:
-
Dissolve this compound in an anhydrous organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store at -80°C.
-
Prepare the azide-modified protein in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2). If the protein solution contains primary amines like Tris, perform a buffer exchange to PBS.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the azide-modified protein solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The optimal reaction time should be determined empirically based on the reactivity of the specific azide and the desired degree of labeling.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis against the appropriate buffer.
-
-
Characterization:
-
Analyze the resulting conjugate using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
-
Visualizations
Caption: Factors affecting the stability of this compound.
References
BCN-endo-PEG7-NH2 degradation in acidic environments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of BCN-endo-PEG7-NH2 in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A1: this compound is a heterobifunctional linker molecule. It contains a bicyclo[6.1.0]nonyne (BCN) group, which is a strained alkyne used in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The "endo" configuration refers to the stereochemistry of the BCN ring. It also features a seven-unit polyethylene glycol (PEG7) spacer, which enhances solubility and provides spatial separation, and a terminal primary amine (-NH2) group for conjugation to molecules with carboxyl groups or other amine-reactive functionalities. This linker is commonly used in bioconjugation, antibody-drug conjugate (ADC) development, and the creation of targeted therapeutics.
Q2: How stable is the BCN moiety of this compound in acidic conditions?
A2: The strained alkyne of the BCN ring is susceptible to degradation in acidic environments.[1] The primary degradation pathway is acid-catalyzed hydration of the alkyne, which leads to the formation of an enol intermediate that rapidly tautomerizes to a ketone. This process renders the BCN group inactive for SPAAC reactions. The rate of degradation is dependent on the pH, temperature, and the specific acidic species present.
Q3: What are the typical signs of this compound degradation in my experiments?
A3: Signs of degradation include:
-
Loss of reactivity: Your BCN-functionalized molecule may show reduced or no reactivity towards its azide-containing binding partner in SPAAC reactions.
-
Unexpected analytical results: You might observe unexpected peaks in your HPLC or LC-MS analysis, corresponding to the degradation products. The appearance of new, more polar species is a common indicator.
-
Inconsistent experimental outcomes: Variability in conjugation efficiency between experiments can sometimes be attributed to the degradation of the BCN linker.
Q4: What are the degradation products of this compound in an acidic environment?
A4: Under acidic conditions, the primary degradation products of the BCN moiety are the corresponding ketone and its hydrated gem-diol form. The PEG7-NH2 portion of the molecule is generally stable under moderately acidic conditions. The degradation effectively "quenches" the reactivity of the BCN group.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation:
-
Control the pH: Avoid strongly acidic conditions (pH < 4) for prolonged periods. If acidic steps are necessary, they should be as brief as possible.
-
Optimize temperature: Perform reactions at the lowest temperature compatible with the required reaction rate, as higher temperatures can accelerate degradation.
-
Buffer selection: Use buffers with minimal catalytic activity for alkyne hydration.
-
Storage: Store the this compound reagent and its conjugates under recommended conditions (typically cool and dry) to prevent degradation before use.
Troubleshooting Guides
Problem 1: Low or no conjugation efficiency in a SPAAC reaction.
| Possible Cause | Suggested Solution |
| Degradation of the BCN linker | Verify the integrity of your this compound conjugate by HPLC or LC-MS prior to the SPAAC reaction. If degradation is observed, re-evaluate the pH and duration of any acidic steps in your workflow. |
| Suboptimal reaction conditions | Ensure the reaction buffer for the SPAAC reaction is at an optimal pH (typically pH 6.5-7.5). Confirm the concentration of both reactants. |
| Steric hindrance | The accessibility of the BCN group may be sterically hindered. Consider using a longer PEG spacer if available. |
| Incorrect quantification of reactants | Accurately determine the concentration of your BCN-functionalized molecule and the azide-containing partner. |
Problem 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
| Possible Cause | Suggested Solution |
| Acid-induced degradation of the BCN ring | The new peaks are likely the ketone and/or gem-diol degradation products. To confirm, you can intentionally expose a sample to acidic conditions and monitor the formation of these peaks. |
| Oxidation of the BCN ring | While less common in controlled experiments, oxidation can occur. Ensure your reactions are performed with degassed buffers if sensitivity to oxidation is a concern. |
| Instability of another part of the conjugate | Evaluate the stability of the entire conjugate, not just the BCN linker, under your experimental conditions. |
Quantitative Data on BCN Degradation
Table 1: Degradation of BCN-Carbinol in Acidic Organic Solvents
| Acid (in solvent) | Reaction Order | Rate Constant (k) |
| Trichloroacetic Acid (in Dichloromethane) | First-order | 0.11 s⁻¹ |
| Trichloroacetic Acid (in Toluene) | First-order | 0.068 s⁻¹ |
Data adapted from a study on BCN-carbinol stability. These values should be considered as indicators of the potential for degradation and not as absolute rates for this compound in aqueous solutions.
Experimental Protocols
Protocol: pH Stability Assessment of a this compound Conjugate
This protocol outlines a general method to assess the stability of a molecule conjugated with this compound at different pH values.
1. Materials:
-
This compound conjugated molecule (e.g., a protein or peptide)
-
A series of buffers with different pH values (e.g., pH 4.0, 5.5, 7.4)
-
Quenching solution (e.g., a high pH buffer like 1 M Tris-HCl, pH 8.5)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Mobile phases for HPLC/LC-MS (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
2. Procedure:
-
Prepare stock solutions of your BCN-conjugate in a neutral buffer (e.g., PBS, pH 7.4).
-
For each pH condition to be tested, dilute the stock solution of the BCN-conjugate into the respective buffer to a final concentration suitable for analysis (e.g., 1 mg/mL).
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench the degradation by diluting the aliquot into the quenching solution. This will raise the pH and stop the acid-catalyzed degradation.
-
Analyze the quenched samples by HPLC or LC-MS.
-
Quantify the peak area of the intact BCN-conjugate at each time point.
-
Plot the percentage of the remaining intact conjugate against time for each pH condition to determine the degradation kinetics.
3. Data Analysis:
-
Calculate the half-life (t₁/₂) of the BCN-conjugate at each pH.
-
Identify any major degradation products by their retention time and/or mass-to-charge ratio.
Visualizations
Caption: Proposed degradation pathway of BCN in an acidic environment.
Caption: Experimental workflow for assessing pH stability.
References
Technical Support Center: BCN-endo-PEG7-NH2 Conjugates
Welcome to the technical support center for BCN-endo-PEG7-NH2 and its conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a heterobifunctional linker molecule containing a bicyclo[6.1.0]nonyne (BCN) group, a seven-unit polyethylene glycol (PEG) spacer, and a terminal amine group. The BCN group is used for copper-free click chemistry reactions with azide-containing molecules. The PEG spacer is designed to increase the hydrophilicity of the resulting conjugate.[1][2][3] While this compound itself is generally soluble in a range of aqueous and organic solvents, the solubility of the final conjugate is highly dependent on the properties of the molecule it is attached to.
Q2: My this compound conjugate has poor water solubility. What should I do?
Poor aqueous solubility of a conjugate, despite the presence of a hydrophilic PEG linker, is a common issue. The hydrophobic nature of the conjugated molecule can often counteract the solubilizing effect of the PEG chain. Please refer to the troubleshooting guide below for a systematic approach to improving the solubility of your conjugate.
Q3: In which organic solvents can I dissolve this compound and its conjugates?
Similar BCN-PEG-amine compounds have shown solubility in solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO).[4][5] For a related compound, endo-BCN-PEG2-NH2, a high concentration of 250 mg/mL in DMSO has been reported, although this may require sonication to achieve. It is recommended to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can affect solubility.
Q4: Does the length of the PEG chain affect solubility?
Yes, the length of the PEG chain can influence the overall properties of the conjugate. While longer PEG chains generally impart greater hydrophilicity, this is not always sufficient to solubilize a very hydrophobic molecule. The PEG spacer in this compound is of moderate length and is intended to provide a balance between increased solubility and avoiding steric hindrance.
Troubleshooting Guide: Improving Conjugate Solubility
If you are experiencing difficulty dissolving your this compound conjugate, follow these steps systematically.
Initial Assessment of Solubility
The first step is to determine the extent of the solubility issue. This can be done by attempting to dissolve a small, known amount of the conjugate in a specific volume of your desired solvent.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh out a small, precise amount of your this compound conjugate (e.g., 1 mg).
-
Add a defined volume of the primary solvent (e.g., 100 µL of deionized water or PBS).
-
Vortex the sample for 30 seconds.
-
Visually inspect for undissolved material.
-
If not fully dissolved, proceed to the troubleshooting steps.
Protocol 2: Systematic Solvent and Additive Screening
-
Prepare a stock solution of your conjugate in a suitable organic solvent in which it is highly soluble (e.g., DMSO).
-
In separate microcentrifuge tubes, prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 7.4, 9.0).
-
Add a small volume of the stock solution to each buffer and observe for precipitation.
-
For buffers where the conjugate is most soluble, test the addition of co-solvents (e.g., ethanol, isopropanol) or solubility enhancers (e.g., cyclodextrins) at varying concentrations.
-
Incubate the samples under different temperature conditions (e.g., 4°C, room temperature, 37°C) and observe solubility.
Data Presentation
The following table summarizes the recommended solvents and conditions to test when troubleshooting the solubility of your this compound conjugate.
| Solvent System | Conditions to Vary | Rationale |
| Aqueous Buffers | pH, Salt Concentration | The charge state of the conjugated molecule can significantly impact solubility. |
| Organic Solvents | DMSO, DMF, DCM | These solvents are often effective for dissolving PEGylated compounds. |
| Co-solvents | Ethanol, Isopropanol | Adding a water-miscible organic solvent can disrupt hydrophobic interactions. |
| Additives | Cyclodextrins, Surfactants | These can encapsulate hydrophobic regions, improving aqueous solubility. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with your this compound conjugate.
Caption: A flowchart for systematically troubleshooting solubility issues.
The following diagram illustrates the concept of how a PEG linker enhances the solubility of a hydrophobic molecule.
Caption: PEGylation improves solubility through hydrophilic interactions.
References
Technical Support Center: BCN-endo-PEG7-NH2 Conjugation and Protein Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing protein aggregation following conjugation with BCN-endo-PEG7-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein conjugation?
This compound is a chemical linker used in bioconjugation. It consists of three main parts:
-
BCN (Bicyclo[6.1.0]nonyne): A strained cyclooctyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for a highly specific and biocompatible conjugation reaction with azide-modified proteins.[1][2]
-
endo: This refers to the stereochemistry of the BCN ring, which can influence its reactivity and stability.
-
PEG7: A polyethylene glycol chain with seven repeating units. The PEG linker is hydrophilic and flexible, which can help to improve the solubility and reduce aggregation of the resulting conjugate.[3]
-
NH2 (Amine group): A primary amine that can be used to attach the linker to a protein, typically at carboxyl groups (e.g., on aspartic or glutamic acid residues) or through enzymatic ligation, after appropriate activation.
This linker is commonly used to attach molecules of interest (e.g., drugs, imaging agents) to proteins in a site-specific manner.
Q2: What are the primary causes of protein aggregation after conjugation with this compound?
While the this compound linker is designed to minimize aggregation, several factors can still contribute to this issue:
-
Increased Hydrophobicity: If the molecule being conjugated to the protein is hydrophobic, the resulting conjugate may have a higher tendency to aggregate to minimize the exposure of these hydrophobic regions to the aqueous environment.[3] While the PEG7 linker adds hydrophilicity, it may not be sufficient to counteract a very hydrophobic payload.
-
Suboptimal Reaction Conditions: Like any bioconjugation reaction, the conditions for the SPAAC reaction need to be optimized for your specific protein. Factors such as pH, buffer composition, and temperature can affect protein stability.[4]
-
High Protein Concentration: Performing the conjugation at a high protein concentration increases the likelihood of intermolecular interactions, which can lead to aggregation.
-
Over-modification: Attaching too many linker-payload molecules to the protein can alter its surface properties, leading to a change in its isoelectric point and reduced solubility.
-
Side Reactions: BCN moieties can have some reactivity towards thiol groups on cysteine residues, which could lead to unintended cross-linking and aggregation.
Q3: How does the PEG7 linker help in preventing aggregation?
The polyethylene glycol (PEG) component of the linker plays a crucial role in preventing aggregation in several ways:
-
Increased Hydrophilicity: PEG is a highly hydrophilic polymer. Its presence on the surface of the protein increases the overall hydrophilicity of the conjugate, improving its solubility in aqueous buffers.
-
Steric Hindrance: The flexible PEG chain creates a "shield" around the protein, which can sterically hinder protein-protein interactions that lead to aggregation.
-
Exclusion Volume Effect: PEG chains create an "excluded volume" around the protein, which can help to keep protein molecules separated from each other.
Troubleshooting Guide
If you are experiencing protein aggregation after conjugation with this compound, consider the following troubleshooting steps.
Troubleshooting Decision Tree
Caption: A troubleshooting decision tree for addressing protein aggregation.
Detailed Troubleshooting Steps
| Issue | Possible Cause | Recommended Solution |
| Immediate Precipitation Upon Adding BCN-Linker | High molar excess of the BCN reagent. | Reduce the molar excess of the this compound linker. A 2-4 fold molar excess over the azide-modified protein is a good starting point. |
| Suboptimal buffer conditions. | Ensure the reaction buffer has a pH and ionic strength that are optimal for your protein's stability. A common starting point is PBS at pH 7.4. | |
| Aggregation During or After Incubation | High protein concentration. | Reduce the protein concentration in the reaction mixture. |
| Long incubation time at elevated temperature. | Decrease the incubation time and/or perform the reaction at a lower temperature (e.g., 4°C for 12-24 hours instead of room temperature for 4-12 hours). | |
| Thiol-yne side reaction. | If your protein has accessible cysteine residues, consider adding a small molecule thiol like β-mercaptoethanol (β-ME) at a low concentration (e.g., 1-10 mM) to act as a scavenger for the BCN reagent. | |
| Aggregates Form During Purification/Storage | Buffer exchange into a destabilizing buffer. | Ensure the final storage buffer is optimized for the stability of the conjugated protein. This may require screening different buffer compositions. |
| Freeze-thaw instability. | Minimize freeze-thaw cycles. Consider adding cryoprotectants like glycerol or sucrose to the storage buffer. | |
| Instability of the conjugate. | Incorporate stabilizing excipients into the final formulation. |
Data Presentation: Recommended Starting Conditions for SPAAC
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-10 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions. |
| Molar Excess of BCN-Linker | 2-10 fold over protein | A sufficient excess ensures efficient conjugation without introducing a large amount of potentially aggregating reagent. |
| Reaction Buffer | PBS, pH 7.2-7.4 | A physiologically relevant pH is generally a good starting point for maintaining protein stability. |
| Co-solvent (DMSO) | < 5% (v/v) | DMSO is often used to dissolve the BCN-linker, but high concentrations can denature proteins. |
| Temperature | 4°C to 25°C | Lower temperatures can slow down aggregation kinetics. |
| Incubation Time | 4-24 hours | The reaction time should be optimized to achieve sufficient conjugation while minimizing the time the protein is exposed to potentially destabilizing conditions. |
| Additives/Excipients | See Table 2 | Stabilizers can be included in the reaction and storage buffers to prevent aggregation. |
Table 2: Common Stabilizing Excipients
| Excipient | Typical Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Preferential exclusion, increases the stability of the native protein state. |
| Amino Acids (e.g., Arginine, Glycine) | 50-200 mM | Suppress protein-protein interactions and can increase solubility. |
| Surfactants (e.g., Polysorbate 20/80) | 0.01-0.1% (v/v) | Reduce surface-induced aggregation and can shield hydrophobic patches. |
Experimental Protocols
Protocol 1: Introduction of Azide Groups onto a Protein
This protocol describes a general method for introducing azide groups onto a protein via reaction with an NHS-azide linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEGx-NHS ester (dissolved in anhydrous DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Methodology:
-
Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS). Tris or glycine buffers will interfere with the NHS-ester reaction.
-
Reaction Setup: Add a 10-20 fold molar excess of the Azido-PEGx-NHS ester solution to the protein solution. The final DMSO concentration should be below 10% (v/v).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess azide linker and byproducts by size exclusion chromatography (desalting column) or dialysis against the desired buffer for the subsequent SPAAC reaction (e.g., PBS, pH 7.4).
-
Characterization: Confirm the incorporation of azide groups using a suitable analytical method (e.g., mass spectrometry).
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the conjugation of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in PBS, pH 7.4
-
This compound (dissolved in anhydrous DMSO)
-
Reaction buffer (PBS, pH 7.4)
-
(Optional) Stabilizing excipients (see Table 2)
-
Purification system (e.g., SEC, HIC)
Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Reaction Setup: In a reaction vessel, add the azide-modified protein. Add the this compound stock solution to the desired molar excess (start with 2-4 fold). Ensure the final DMSO concentration is below 5% (v/v). If using, add any stabilizing excipients to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.
-
Monitoring: The reaction progress can be monitored by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the conjugated protein) or mass spectrometry.
-
Purification: Purify the protein conjugate from unreacted BCN linker and any aggregates using a suitable chromatography method (e.g., size exclusion chromatography).
-
Analysis of Aggregation: Analyze the purified conjugate for the presence of aggregates using techniques such as size exclusion chromatography with multi-angle light scattering (SEC-MALS), dynamic light scattering (DLS), or native PAGE.
Visualizations
SPAAC Conjugation Workflow
References
Intracellular stability of BCN linkers in bioconjugation.
Welcome to the technical support center for BCN (bicyclo[6.1.0]nonyne) linkers in bioconjugation. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of BCN linkers in bioconjugation experiments.
Issue 1: Low Conjugation Efficiency or Incomplete Reaction
-
Question: My bioconjugation reaction with a BCN linker is showing low yield or is incomplete. What are the possible causes and how can I troubleshoot this?
-
Answer: Low conjugation efficiency can stem from several factors. Firstly, ensure the purity and concentration of your reactants are accurate. The stability of the BCN linker itself might be compromised, especially under acidic conditions which can lead to degradation[1][2]. If your protocol involves acidic steps, consider evaluating the linker's integrity. Additionally, the choice of linkage attaching the BCN moiety to your molecule of interest is crucial; for instance, carbamate linkages have demonstrated instability in cellular environments compared to more robust amide linkages[1]. Finally, ensure optimal reaction conditions such as pH (neutral is generally preferred) and temperature are maintained.
Issue 2: Non-Specific Labeling or Off-Target Reactions
-
Question: I am observing non-specific labeling or heterogeneity in my final conjugate. What could be causing this?
-
Answer: A primary cause of non-specific labeling with BCN linkers is the thiol-yne side reaction with free thiol groups, particularly from cysteine residues in proteins[1]. To mitigate this, you can block free thiols with reagents like iodoacetamide (IAM) prior to conjugation[1]. Alternatively, adding a small molecule thiol, such as β-mercaptoethanol (βME), can act as a competitive inhibitor to reduce undesired reactions. At alkaline pH, BCN may also show some reactivity towards other nucleophiles, so maintaining a neutral pH (around 7.4) is recommended.
Issue 3: Premature Cleavage or Instability of the Conjugate
-
Question: My BCN-linked conjugate appears to be unstable, leading to premature cleavage of the payload. What factors could be contributing to this?
-
Answer: The intracellular environment, rich in reducing agents like glutathione (GSH), can affect the stability of certain linkers. While BCN is generally more stable than DBCO in the presence of GSH, its stability is not absolute. The type of chemical bond used to attach the BCN linker to the biomolecule is a critical factor. For example, BCN-carbamate linkages are known to be less stable in cellular environments than BCN-amide linkages. If you are observing instability, consider switching to a more stable linkage chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of BCN linker instability in an intracellular environment?
A1: The primary mechanism of instability for the entire conjugate often relates to the susceptibility of the linker's constituent bonds to the intracellular environment. The cytoplasm is a reducing environment with high concentrations of glutathione (GSH), which can react with certain linkers. Additionally, enzymatic degradation within lysosomes can cleave specific peptide sequences if they are part of the linker design. Acidic conditions within endosomes and lysosomes can also lead to the hydrolysis of acid-labile linkers. While the BCN moiety itself is susceptible to degradation under acidic conditions, the overall stability of the bioconjugate is often dictated by the entire linker structure connecting the BCN group to the payload and the biomolecule.
Q2: How does the stability of BCN linkers compare to DBCO linkers?
A2: BCN linkers are significantly more stable than DBCO linkers in the presence of thiols like glutathione (GSH), a common intracellular antioxidant. This makes BCN a more suitable choice for many intracellular studies. However, in some cellular environments, DBCO has shown greater stability. For example, in RAW264.7 cell lysate and within RAW264.7 cells, DBCO showed less degradation after 24 hours compared to BCN.
Q3: What are the key factors to consider when choosing a BCN linker for an antibody-drug conjugate (ADC)?
A3: When selecting a BCN linker for an ADC, several factors are critical. The linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity. At the same time, it must be efficiently cleaved to release the cytotoxic payload once inside the target tumor cell. The choice between a cleavable and a non-cleavable linker is fundamental. Cleavable linkers are designed to respond to specific triggers in the tumor microenvironment, such as low pH or high concentrations of certain enzymes or glutathione. The hydrophilicity of the linker is also important; incorporating hydrophilic spacers like PEG can improve solubility and reduce aggregation.
Q4: Can the attachment chemistry of the BCN group influence its stability?
A4: Yes, the chemistry used to attach the BCN moiety to the molecule of interest significantly impacts stability. Studies have shown that BCN-carbamate linkages can be less stable in cellular environments compared to the more robust BCN-amide linkages. Therefore, for applications requiring high intracellular stability, an amide linkage is generally recommended.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the stability and reactivity of BCN linkers.
Table 1: Comparative Stability of BCN and DBCO Linkers
| Condition | BCN Stability | DBCO Stability | Key Observation | Reference(s) |
| Glutathione (GSH) | More stable (half-life ~6 hours) | Less stable (half-life ~71 min) | BCN is significantly more stable in the presence of this common intracellular antioxidant. | |
| RAW264.7 cell lysate | ~79% degradation after 24h | ~36% degradation after 24h | DBCO shows greater stability in this specific cell lysate. | |
| In RAW264.7 cells | 79% ± 1.8% degradation | 36% ± 0.8% degradation | Consistent with cell lysate data, DBCO is more stable in this cellular context. | |
| Acidic Conditions | Labile, can form inactive species | Prone to rearrangement | Both linkers have limitations under acidic conditions. |
Table 2: Reactivity Data for BCN Linkers
| Reaction | Second-order rate constant (k₂) | Notes | Reference(s) |
| BCN + β-mercaptoethanol (βME) | 10⁻⁴ M⁻¹s⁻¹ | After 24 hours, approximately 8% of BCN was converted to the adduct product in the presence of 10 mM βME. |
Experimental Protocols
Protocol 1: General Bioconjugation of an Antibody with a BCN-NHS Ester
This protocol describes the labeling of an antibody with a BCN linker using an N-hydroxysuccinimide (NHS) ester functional group.
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into a primary amine-free buffer such as PBS at pH 7.4. Adjust the antibody concentration to 2-5 mg/mL.
-
BCN-NHS Ester Stock Solution: Immediately before use, dissolve the BCN-NHS ester in an anhydrous solvent like DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the BCN-NHS ester stock solution to the antibody solution.
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted BCN linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).
Protocol 2: Glutathione (GSH) Stability Assay
This protocol is used to evaluate the stability of a BCN-containing molecule in the presence of a high concentration of glutathione.
-
Materials: BCN-containing molecule, Glutathione (GSH) solution (e.g., 5 mM in PBS), Phosphate-buffered saline (PBS), LC-MS system.
-
Incubation: Incubate the BCN-containing molecule with the GSH solution at 37°C.
-
Sampling: Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly by LC-MS.
-
Data Interpretation: Monitor the disappearance of the parent molecule and the appearance of any GSH adducts over time to determine the stability of the linker.
Protocol 3: Plasma Stability Assay
This protocol assesses the stability of a BCN-linked conjugate in plasma.
-
Materials: BCN-linked conjugate (e.g., an ADC), Plasma (human, mouse, etc.), PBS, Protein A or G magnetic beads (for ADCs), LC-MS system.
-
Incubation: Incubate the BCN-linked conjugate in plasma at 37°C.
-
Sampling: At various time points, draw aliquots of the plasma sample.
-
Capture (for ADCs): Capture the antibody-containing species using Protein A or G magnetic beads.
-
Washing: Wash the beads to remove unbound components.
-
Analysis: Analyze the captured conjugate by LC-MS to determine the amount of intact conjugate remaining over time.
Visualizations
Caption: Workflow for Antibody Conjugation with BCN-NHS Ester.
Caption: Troubleshooting Logic for BCN Linker Bioconjugation.
References
Validation & Comparative
Navigating the Click Chemistry Landscape: A Comparative Guide to BCN and DBCO in SPAAC Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of chemical tools is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, offers a powerful method for covalently linking molecules in complex biological environments without the need for cytotoxic copper catalysts. At the heart of this reaction are strained cyclooctynes, with Bicyclo[6.1.0]nonyne (BCN) and Dibenzocyclooctyne (DBCO) being two of the most prominent players. This guide provides an objective comparison of their reaction kinetics, supported by experimental data, to inform the selection of the optimal reagent for specific research applications.
The efficiency of a SPAAC reaction is fundamentally dictated by the reaction kinetics between the cyclooctyne and its azide partner. This is typically quantified by the second-order rate constant (k₂), where a higher value signifies a faster reaction. A thorough analysis of available data reveals a significant difference in reactivity between BCN and DBCO, primarily attributed to their distinct molecular structures and resulting ring strain.
Kinetic Performance: DBCO Sets the Pace
Experimental data consistently demonstrates that DBCO exhibits significantly faster reaction kinetics in SPAAC compared to BCN.[1][2] This heightened reactivity is a direct consequence of the greater ring strain imparted by the fused benzene rings in the DBCO structure.[1][3] This increased strain lowers the activation energy of the cycloaddition reaction, leading to a more rapid formation of the stable triazole linkage.[4]
The choice of the azide reactant can also influence the reaction rate. While DBCO generally reacts faster with primary and secondary azides, BCN can exhibit comparable or even slightly favorable kinetics with sterically hindered tertiary azides where the bulky nature of DBCO can become a limiting factor.
The following table summarizes the second-order rate constants for BCN and DBCO with a common model azide, benzyl azide, providing a clear quantitative comparison of their reactivity.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| BCN | Benzyl Azide | ~0.06 - 0.1 | Smaller size, lower lipophilicity, more stable in the presence of thiols. |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | Higher reactivity, bulkier, more lipophilic. |
Note: Reaction rates can be influenced by factors such as the specific derivatives of the cyclooctyne and azide, solvent, pH, and temperature.
Beyond Speed: Stability and Physicochemical Properties
While reaction kinetics are a critical consideration, the overall performance of a bioorthogonal linker is also dependent on its stability and other physicochemical properties. BCN, being a more compact and less lipophilic molecule, can be a more suitable choice in applications where maintaining the solubility of the resulting bioconjugate is crucial. Furthermore, studies have indicated that BCN exhibits greater stability in the presence of thiols, such as glutathione, which are abundant in the intracellular environment.
DBCO, with its aromatic structure, is inherently more hydrophobic. This can sometimes lead to challenges with aggregation or non-specific binding in aqueous biological systems. However, various derivatives of DBCO with hydrophilic linkers (e.g., PEG) have been developed to mitigate these issues.
Experimental Methodologies
The determination of second-order rate constants for SPAAC reactions is crucial for the quantitative comparison of different cyclooctynes. The most common techniques employed for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.
General Experimental Protocol for Determining SPAAC Kinetics via ¹H NMR Spectroscopy
-
Preparation of Reactants: Prepare stock solutions of the cyclooctyne (BCN or DBCO) and the azide (e.g., benzyl azide) in a suitable deuterated solvent (e.g., DMSO-d₆). An internal standard with a known concentration (e.g., dimethyl sulfone) should also be prepared.
-
Reaction Initiation: In an NMR tube, combine the cyclooctyne and azide solutions to achieve the desired initial concentrations. A pseudo-first-order condition can be established by using a significant excess of one reactant.
-
Data Acquisition: Acquire a ¹H NMR spectrum immediately after mixing (t=0) and then at regular time intervals. The frequency of data acquisition should be tailored to the expected reaction rate.
-
Data Analysis: Integrate the signals corresponding to a disappearing reactant peak and the stable peak of the internal standard in each spectrum. Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Rate Constant Calculation: Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction, this plot will be linear, and the slope will be equal to the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant in excess.
General Experimental Protocol for Determining SPAAC Kinetics via UV-Vis Spectrophotometry (for DBCO)
DBCO possesses a distinct UV absorbance profile, which allows for the convenient monitoring of its consumption during a reaction.
-
Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure the absorbance at the λ_max of the DBCO derivative (typically around 309 nm).
-
Reaction Mixture Preparation: Prepare a solution of the azide in a suitable buffer (e.g., PBS or HEPES) in a quartz cuvette.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding a known concentration of the DBCO derivative to the cuvette. Immediately begin monitoring the decrease in absorbance at the specified wavelength over time.
-
Data Analysis: The decrease in absorbance is proportional to the decrease in the concentration of DBCO.
-
Rate Constant Calculation: Similar to the NMR method, plot the natural logarithm of the absorbance (proportional to concentration) versus time. From the slope of the resulting linear plot, the pseudo-first-order rate constant can be determined, and subsequently, the second-order rate constant can be calculated.
Visualizing the Process
To better understand the underlying chemical transformation and the experimental workflow, the following diagrams are provided.
Caption: General mechanism of a SPAAC reaction.
Caption: Workflow for SPAAC kinetics determination.
Conclusion: Selecting the Right Tool for the Job
The choice between BCN and DBCO for SPAAC is a nuanced decision that hinges on the specific requirements of the experiment. For applications where rapid kinetics are paramount, such as in vivo imaging or the labeling of dynamic cellular processes, the superior reactivity of DBCO makes it the clear choice. However, when factors such as smaller size, increased hydrophilicity, and enhanced stability in reducing environments are critical, BCN presents a compelling alternative, albeit with a slower reaction rate. By carefully considering the kinetic data and the physicochemical properties of each cyclooctyne, researchers can make an informed decision to best suit their bioconjugation needs.
References
A Comparative Guide to the Mass Spectrometry Analysis of BCN-endo-PEG7-NH2 Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of resulting conjugates is paramount. Bicyclo[6.1.0]nonyne (BCN) derivatives, such as BCN-endo-PEG7-NH2, are popular choices for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The analysis of these conjugates, particularly by mass spectrometry, is a critical step in confirming successful conjugation, determining purity, and ensuring batch-to-batch consistency.
This guide provides a comparative analysis of the mass spectrometry of this compound conjugates against a common alternative, Dibenzocyclooctyne (DBCO)-PEG7-NH2. Both linkers are employed in similar bioconjugation strategies, yet their distinct chemical structures can influence their behavior during mass spectrometric analysis.
Performance Comparison: this compound vs. DBCO-PEG7-NH2 Conjugates
The choice between BCN and DBCO linkers often depends on the specific application, including the nature of the biomolecule to be conjugated and the desired reaction kinetics.[1] While both are highly effective in copper-free click chemistry, their structural differences can impact the subsequent mass spectrometry analysis.
| Parameter | This compound Conjugate | DBCO-PEG7-NH2 Conjugate | Key Considerations & References |
| Reaction Kinetics | Generally exhibits slower kinetics with aliphatic azides compared to DBCO.[2] Can show faster kinetics with aromatic or electron-deficient azides.[2] | Typically displays faster reaction kinetics with aliphatic azides due to greater ring strain.[1][3] | The choice of azide on the binding partner can influence the optimal linker. For rapid conjugation with proteins or peptides containing azidolysine (an aliphatic azide), DBCO may be preferred. |
| Stability | More stable in the presence of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). | Can be less stable in the presence of some reducing agents. | For applications requiring reducing conditions, such as antibody conjugation where disulfide bonds may need to be reduced, BCN linkers offer a more robust option. |
| Hydrophobicity | Generally less hydrophobic than DBCO. | More hydrophobic, which can sometimes lead to aggregation of conjugates. | The lower hydrophobicity of BCN can be advantageous in maintaining the solubility and stability of the final bioconjugate. |
| Mass Spectrometry Ionization Efficiency (ESI) | Good ionization efficiency in electrospray ionization (ESI). The PEG7 chain enhances solubility and can aid in protonation. | Also exhibits good ionization efficiency in ESI. The larger, more aromatic structure may slightly influence ion suppression effects. | Both are amenable to ESI-MS. The choice of mobile phase and additives will be crucial for optimal ionization of either conjugate. |
| MS/MS Fragmentation Pattern | Fragmentation is expected to occur along the PEG chain and at the carbamate linkage. The BCN moiety itself is relatively stable. | Fragmentation patterns will also show cleavage of the PEG chain. The DBCO core, with its fused aromatic rings, is a stable entity. | The fragmentation patterns for both will be dominated by the PEG linker, making it possible to identify the conjugate but potentially challenging to pinpoint the exact site of conjugation without further optimization of collision energy. |
Experimental Protocols
A detailed protocol for the conjugation of a peptide with this compound and subsequent analysis by LC-MS is provided below. This protocol can be adapted for DBCO-PEG7-NH2 by substituting the linker.
Protocol 1: Peptide Conjugation with this compound
Materials:
-
Peptide containing an azide group (e.g., a peptide with an incorporated azidolysine)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., C18 spin column)
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing peptide in PBS to a final concentration of 1 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Conjugation Reaction:
-
To the peptide solution, add a 5-fold molar excess of the this compound stock solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound using a desalting column according to the manufacturer's instructions.
-
Elute the conjugated peptide in a suitable buffer, such as 50% acetonitrile in water.
-
-
Lyophilization:
-
Freeze the purified conjugate solution and lyophilize to obtain a dry powder.
-
Store the lyophilized conjugate at -20°C until LC-MS analysis.
-
Protocol 2: LC-MS Analysis of the Peptide Conjugate
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL of the reconstituted conjugate solution (in Mobile Phase A).
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 300-2000.
-
Data Acquisition: Full scan MS and data-dependent MS/MS. For MS/MS, select the top 3 most intense precursor ions from the full scan for fragmentation.
-
Collision Energy: A stepped collision energy (e.g., 10-40 eV) can be used to obtain a rich fragmentation spectrum.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the conjugation and mass spectrometry analysis of a peptide with this compound.
Logical Relationship of Components
References
A Comparative Guide to HPLC Methods for Purity Assessment of BCN-endo-PEG7-NH2
For researchers, scientists, and drug development professionals, ensuring the purity of linker compounds like BCN-endo-PEG7-NH2 is a critical step in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.[1] This guide provides a comparative overview of suitable HPLC methods for the purity assessment of this compound, a heterobifunctional linker containing a bicyclo[6.1.0]nonyne (BCN) group, a seven-unit polyethylene glycol (PEG) chain, and an amine terminus.
The unique structure of this compound, possessing hydrophobic (BCN), hydrophilic (PEG), and ionizable (NH2) moieties, necessitates careful method selection to achieve optimal separation from potential impurities such as starting materials, prematurely cleaved products, or isomers. This guide explores Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) as primary methods for purity determination.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is contingent on the specific impurities that need to be resolved.[1] Each technique offers distinct advantages for separating the target compound from related substances. A summary of recommended HPLC methods is presented in the table below.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity.[1] | Separation based on hydrophilicity and partitioning.[2] |
| Stationary Phase | C18 or C8 silica-based columns are common. | Polar stationary phases like silica, or columns bonded with amide or diol functional groups. |
| Mobile Phase | Typically a gradient of water with an organic modifier (e.g., acetonitrile or methanol) and an additive like trifluoroacetic acid (TFA) or formic acid. | High organic content (e.g., >70% acetonitrile) with a small amount of aqueous buffer.[2] |
| Elution Order | More hydrophobic compounds are retained longer. | More hydrophilic compounds are retained longer. |
| Advantages | - Excellent resolution for non-polar and moderately polar compounds.- Wide variety of column chemistries available.- Robust and reproducible methodology. | - Enhanced retention of very polar analytes.- Orthogonal selectivity to RP-HPLC.- Increased sensitivity with mass spectrometry (MS) detection due to high organic mobile phase. |
| Considerations for this compound | The hydrophobic BCN group will strongly interact with the stationary phase, while the polar PEG chain and amine group will have less retention. This allows for good separation from more polar or less hydrophobic impurities. | The polar PEG chain and amine group will interact with the polar stationary phase, leading to retention. This is advantageous for separating from less polar impurities. |
| Typical Impurities Detected | Unreacted starting materials (e.g., BCN-containing precursors), and impurities with different PEG chain lengths. | Isomers and highly polar degradation products. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of analytical methods. Below are representative protocols for RP-HPLC and HILIC for the purity assessment of this compound.
1. Reversed-Phase HPLC (RP-HPLC) Protocol
This method is effective for separating this compound from non-polar and moderately polar impurities.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV at 220 nm (for the amide bonds) and 254 nm (if the BCN moiety or impurities have absorbance).
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are highly recommended as PEG itself has no strong UV chromophore.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.
2. Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
This method provides orthogonal selectivity to RP-HPLC and is particularly useful for resolving polar impurities.
-
Column: A HILIC column with an amide or diol stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 95% Acetonitrile with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50% Acetonitrile with 10 mM Ammonium Formate, pH 3.0.
-
Gradient:
-
0-5 min: 100% A
-
5-20 min: 0-100% B
-
20-25 min: 100% B
-
25.1-30 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: ELSD, CAD, or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a high organic solvent mixture (e.g., 90% acetonitrile, 10% water) to a concentration of approximately 1 mg/mL.
Workflow for HPLC Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of this compound using HPLC.
Caption: Workflow for HPLC Purity Assessment of this compound.
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal techniques.
-
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the chemical structure and identify impurities, although it is less sensitive than HPLC for quantitative purity assessment.
-
Size-Exclusion Chromatography (SEC): Can be used to detect high molecular weight impurities or aggregates, though it may have limited resolution for small molecules like this compound.
References
BCN linker stability compared to other click chemistry linkers
A Comparative Guide to BCN Linker Stability in Click Chemistry
For researchers, scientists, and drug development professionals, the choice of a chemical linker in bioconjugation is a critical decision that profoundly impacts experimental success. In applications ranging from antibody-drug conjugates (ADCs) to cellular imaging, the stability of the linker is paramount. An unstable linker can lead to premature cleavage of a payload, causing off-target effects, while an overly stable linker might prevent the timely release of a therapeutic agent. This guide provides an objective comparison of the stability of Bicyclo[6.1.0]nonyne (BCN) linkers with other prominent click chemistry linkers, supported by experimental data.
The Landscape of Click Chemistry Linkers
Click chemistry offers a powerful toolkit for selectively joining molecular entities in complex biological environments. At the core of these strategies lies the linker, which facilitates the connection. This comparison focuses on the stability of linkers employed in the most common click chemistry reactions:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes strained alkynes to react with azides. Key linkers in this category include BCN and Dibenzocyclooctyne (DBCO).[1][2]
-
Inverse-Electron-Demand Diels-Alder (IEDDA): This exceptionally rapid reaction involves the coupling of a tetrazine with a strained alkene or alkyne, such as Trans-Cyclooctene (TCO).[1]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The original "click" reaction, which employs a copper catalyst to ligate terminal alkynes and azides.[3]
-
Other Common Linkers: For a broader context, this guide also considers the stability of traditional bioconjugation linkers like thiol-maleimides, hydrazones, and oximes.[1]
Head-to-Head Stability Comparison
The stability of a linker is not an intrinsic property but is highly dependent on its chemical environment. Key factors influencing stability include pH, the presence of reducing agents such as glutathione (GSH), and enzymatic degradation in biological media like plasma.
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of various linkers under different conditions.
Table 1: Stability of SPAAC Linkers (BCN vs. DBCO) in the Presence of Glutathione (GSH)
| Linker | Condition | Half-life (t½) | Reference |
| BCN | GSH | ~6 hours | |
| DBCO | GSH | 71 minutes |
Note: This data indicates that BCN is significantly more stable in the presence of the common intracellular reducing agent glutathione compared to DBCO.
Table 2: General Stability Characteristics of Various Click Chemistry Linkers
| Linker Class | Reaction Type | Key Stability Features | Key Instability Features |
| BCN | SPAAC | More stable than DBCO in the presence of reducing agents like GSH. Generally stable under physiological conditions. | Can exhibit instability over long-term storage and under certain pH conditions. |
| DBCO | SPAAC | Generally stable, but less so than BCN in reducing environments. | Notable instability in the presence of thiols and reducing agents. |
| Tetrazine | IEDDA | Stability is tunable by modifying the tetrazine electronics. Some are stable at physiological pH and to GSH. | Can be unstable at high pH, in the presence of reducing agents like TCEP, and under CuAAC conditions. Some tetrazines decompose in aqueous environments. |
| TCO | IEDDA | Generally reactive, but stability can be a concern. | Susceptible to isomerization. |
| CuAAC-generated Triazole | CuAAC | The resulting triazole linkage is generally very stable. | The reaction requires a copper catalyst which can be cytotoxic. |
| Maleimide | Thiol-Maleimide | Widely used but has known stability issues. | Susceptible to retro-Michael addition and hydrolysis, leading to linker cleavage. Rapidly reacts with thiols like GSH. |
| Hydrazone/Oxime | Carbonyl Ligation | Often designed for pH-sensitive cleavage. | Stability is intentionally pH-dependent. |
Experimental Protocols for Stability Assessment
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following are generalized protocols for key stability-indicating assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a linker within a biological matrix.
1. Materials:
-
Bioconjugate of interest (e.g., an ADC)
-
Human or other species-specific plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile)
-
LC-MS/MS system
2. Procedure:
-
Incubation: Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots.
-
Sample Quenching: Immediately freeze the collected aliquots at -80°C to halt degradation.
-
Sample Preparation: Thaw the samples and precipitate the proteins using a cold protein precipitation solution.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant which contains the released payload.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of released payload.
-
Data Analysis: Calculate the percentage of intact bioconjugate remaining and the amount of free payload at each time point to determine the linker's half-life.
Thiol Stability Assay (e.g., with Glutathione)
This assay assesses the linker's stability in a reducing environment.
1. Materials:
-
Linker-containing molecule
-
Glutathione (GSH) solution in PBS, pH 7.4
-
HPLC system
2. Procedure:
-
Incubation: Incubate the linker-containing molecule with a solution of GSH at a physiologically relevant concentration (e.g., 1-10 mM) at 37°C.
-
Time Points: Take aliquots at various time points.
-
Analysis: Analyze the aliquots by reverse-phase HPLC to monitor the degradation of the parent molecule and the appearance of any degradation products.
-
Data Analysis: Determine the rate of degradation to calculate the linker's half-life in the presence of the thiol.
Visualizing Click Chemistry Reactions
The following diagrams illustrate the fundamental mechanisms of the discussed click chemistry reactions.
References
A Head-to-Head Comparison of BCN and Other Cyclooctynes for Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioorthogonal chemistry, the selection of the appropriate chemical tools is paramount for the success of applications ranging from live-cell imaging to the development of targeted therapeutics. Among the most powerful bioorthogonal reactions is the strain-promoted alkyne-azide cycloaddition (SPAAC), which relies on the inherent reactivity of strained cyclooctynes with azides. This guide provides a comprehensive, data-driven comparison of Bicyclo[6.1.0]nonyne (BCN) with other widely used cyclooctynes, including Dibenzocyclooctyne (DBCO), Dibenzoannulated cyclooctyne (DIBO), and Difluorinated Cyclooctyne (DIFO). By presenting quantitative data on reaction kinetics, stability, and biocompatibility, this guide aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.
Performance Comparison at a Glance
The efficacy of a cyclooctyne in a biological setting is a multifactorial equation, balancing the speed of the desired reaction against its stability and potential off-target effects. Key performance indicators include the second-order rate constant (k₂) of the SPAAC reaction, stability in the presence of biological nucleophiles, and overall cytotoxicity.
Reaction Kinetics
The rate of the SPAAC reaction is a critical parameter, particularly when labeling dynamic processes or low-abundance biomolecules. Generally, cyclooctynes with higher ring strain exhibit faster reaction kinetics. DBCO and its derivatives are renowned for their high reactivity with a broad range of azides.[1][2] While BCN's reaction with aliphatic azides like benzyl azide is generally slower than that of DBCO, it exhibits significantly enhanced reactivity with aromatic and electron-deficient azides.[2]
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [2] |
| Phenyl Azide | 0.2 | [2] | |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| Phenyl Azide | 0.033 | ||
| DIBO | Benzyl Azide | ~0.3 - 0.7 | |
| DIFO | Benzyl Azide | 0.076 |
Stability
A crucial aspect of a bioorthogonal reagent is its stability in the complex chemical milieu of a living system. A primary concern is the reaction of strained alkynes with endogenous thiols, such as the highly abundant intracellular antioxidant glutathione (GSH). In this regard, BCN demonstrates superior stability compared to DBCO.
| Cyclooctyne | Condition | Half-life / Degradation | Reference(s) |
| BCN | Glutathione (GSH) | ~6 hours | |
| DBCO | Glutathione (GSH) | ~71 minutes | |
| BCN | RAW264.7 cell lysate | ~79% degradation after 24h | |
| DBCO | RAW264.7 cell lysate | ~36% degradation after 24h |
It is important to note that the intracellular environment can lead to different stability profiles, as evidenced by the higher degradation of BCN in a macrophage-like cell line. This highlights the importance of considering the specific cellular context of the experiment.
Physicochemical Properties: Lipophilicity and Cell Permeability
The physicochemical properties of a cyclooctyne, such as its size and lipophilicity, can significantly impact the solubility of the resulting bioconjugate and its ability to cross cell membranes. BCN is notably smaller and less lipophilic than the dibenzo-fused cyclooctynes.
| Cyclooctyne | Calculated logP (cLogP) | Key Characteristics | Reference(s) |
| BCN | 1.2 | Smaller size, more hydrophilic | |
| DBCO | Higher than BCN | Bulky, aromatic, more lipophilic | |
| DIBO | 4.4 | Bulky, aromatic, highly lipophilic |
The lower lipophilicity of BCN can be advantageous for labeling water-exposed protein surfaces and may result in a higher effective concentration in aqueous environments compared to more hydrophobic cyclooctynes that may partition into lipid membranes or micelles. Conversely, the higher lipophilicity of DBCO derivatives can lead to significant intracellular accumulation, reaching concentrations far exceeding the extracellular concentration, which can be beneficial for labeling intracellular targets.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the SPAAC reaction and a typical experimental workflow for comparing cyclooctyne performance.
Caption: The SPAAC reaction between a strained cyclooctyne and an azide.
Caption: A generalized workflow for comparing the performance of different cyclooctynes.
Detailed Experimental Protocols
To facilitate the independent verification and comparison of cyclooctynes, detailed protocols for key experiments are provided below.
Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the consumption of reactants and the formation of the product over time.
Materials:
-
Cyclooctyne of interest (e.g., BCN, DBCO)
-
Azide of interest (e.g., benzyl azide)
-
Deuterated solvent (e.g., CD₃CN, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent at known concentrations.
-
In an NMR tube, combine the azide and internal standard solutions.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) before the addition of the cyclooctyne.
-
Initiate the reaction by adding the cyclooctyne stock solution to the NMR tube, mix quickly, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate a characteristic peak for the cyclooctyne, the azide, and the internal standard in each spectrum.
-
Normalize the integrals of the reactants to the integral of the internal standard to determine their concentrations at each time point.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide (assuming the azide is in excess).
-
Protocol 2: Assessment of Cyclooctyne Stability in the Presence of Glutathione (GSH)
This protocol assesses the stability of a cyclooctyne in a reducing environment mimicking the intracellular milieu.
Materials:
-
Cyclooctyne of interest
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., N-ethylmaleimide for GSH)
-
LC-MS or HPLC system
Procedure:
-
Reaction Setup:
-
Prepare a solution of the cyclooctyne in PBS.
-
Prepare a stock solution of GSH in PBS.
-
Initiate the reaction by adding the GSH stock solution to the cyclooctyne solution to achieve the desired final concentration (e.g., 5 mM GSH).
-
-
Time-course Analysis:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
Quantification:
-
Analyze the quenched samples by LC-MS or HPLC to determine the concentration of the remaining cyclooctyne.
-
-
Data Analysis:
-
Plot the concentration of the cyclooctyne versus time.
-
Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the half-life of the cyclooctyne under these conditions.
-
Protocol 3: Comparative Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Cyclooctyne stock solutions in a biocompatible solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the cyclooctyne solutions in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the cyclooctynes. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the cyclooctynes).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the cyclooctyne concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
The choice between BCN and other cyclooctynes is a nuanced decision that hinges on the specific demands of the experiment. For applications where rapid kinetics are the primary concern, DBCO and its derivatives remain the reagents of choice. However, BCN presents a compelling alternative, particularly in scenarios where stability in reducing environments is critical, or when a smaller, more hydrophilic probe is advantageous. Its unique reactivity profile with electron-deficient azides also opens up possibilities for orthogonal labeling strategies. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal cyclooctyne to advance their research in chemical biology and drug development.
References
Confirming BCN-endo-PEG7-NH2 Conjugation: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of moieties to BCN-endo-PEG7-NH2 is a critical step in the development of advanced therapeutics and bioconjugates. Verifying the formation of the desired product and ensuring its purity is paramount. This guide provides a comparative overview of three powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present expected quantitative data, and offer a balanced comparison to aid in the selection of the most appropriate method for your research needs.
NMR Spectroscopy: Unveiling the Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation of molecules. It provides detailed information about the chemical environment of protons, allowing for the direct observation of changes upon conjugation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound starting material and the conjugated product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum.
-
Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Compare the spectra of the starting material and the final product, looking for the appearance of new signals and shifts in existing signals.
-
Quantitative Data Presentation: ¹H NMR
Successful conjugation is confirmed by the appearance of new proton signals corresponding to the conjugated moiety and shifts in the signals of the protons adjacent to the conjugation site (the amine group).
| Assignment | This compound Chemical Shift (ppm) | Conjugated Product (Expected Shift, ppm) | Key Observations for Confirmation |
| BCN Protons | ~0.8-2.5 (complex multiplets) | ~0.8-2.5 (complex multiplets) | Signals remain largely unchanged. |
| PEG Chain (-CH₂CH₂O-) | ~3.6 (broad singlet) | ~3.6 (broad singlet) | The large, characteristic PEG signal will be present in both spectra. |
| -CH₂-NH₂ | ~2.8-3.0 (triplet) | Shifted downfield (e.g., ~3.2-3.5) | A downfield shift of this signal is a strong indicator of amide bond formation. |
| Conjugated Moiety | N/A | Dependent on the moiety | Appearance of new, characteristic signals. |
Note: The exact chemical shifts can vary depending on the solvent and the nature of the conjugated molecule.
Mass Spectrometry: Precise Mass Determination
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of molecules with high accuracy. It is used to confirm the addition of the desired moiety to the this compound linker by detecting the expected mass increase.
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Dissolve a small amount of the sample (starting material and conjugated product) in a suitable solvent (e.g., acetonitrile/water).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC-MS System:
-
Use a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI-QTOF or Orbitrap).
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquire data in full scan mode over an appropriate m/z range.
-
-
-
Data Analysis:
-
Process the data to obtain the mass spectrum.
-
Identify the molecular ion peak [M+H]⁺ for both the starting material and the product.
-
Calculate the mass difference to confirm the addition of the conjugated moiety.
-
Quantitative Data Presentation: Mass Spectrometry
The primary quantitative data from MS is the accurate mass of the molecules.
| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| This compound | C₂₇H₄₈N₂O₉ | 544.34 | 545.35 |
| Conjugated Product | Varies | 544.34 + Mass of Conjugated Moiety | Expected [M+H]⁺ of the product |
High-Performance Liquid Chromatography: Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. In the context of conjugation reactions, HPLC is used to separate the conjugated product from the unreacted starting materials and any impurities, thereby allowing for purity assessment.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare solutions of the reaction mixture, a pure standard of this compound, and the purified product in the mobile phase.
-
-
HPLC System:
-
Column: C18 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the conjugated moiety absorbs (e.g., 254 nm or 280 nm). If the moiety lacks a chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.
-
-
Data Analysis:
-
Compare the chromatograms of the starting material, the reaction mixture, and the purified product.
-
Successful conjugation will be indicated by the appearance of a new peak with a different retention time.
-
The purity of the product can be calculated from the peak area of the product relative to the total peak area.
-
Quantitative Data Presentation: HPLC
HPLC provides data on the retention time and purity of the components.
| Compound | Expected Retention Time (min) | Observation in Reaction Mixture |
| This compound | Shorter | Peak corresponding to the starting material. |
| Conjugated Product | Longer | A new, more retained peak indicating successful conjugation. |
Note: The retention time will increase upon conjugation due to the increased hydrophobicity of the resulting molecule.
Mandatory Visualizations
Caption: Workflow for conjugation and analysis.
Caption: Technique advantages and disadvantages.
Comparative Summary
| Technique | Primary Information | Advantages | Limitations |
| NMR Spectroscopy | Structural confirmation | Provides unambiguous structural data; non-destructive. | Relatively low sensitivity; requires larger sample amounts. |
| Mass Spectrometry | Molecular weight confirmation | High sensitivity and accuracy for mass determination. | Provides limited structural information on its own. |
| HPLC Analysis | Purity and separation | Excellent for assessing purity and separating components; quantitative. | Indirect confirmation of conjugation; method development can be required. |
Conclusion
The confirmation of this compound conjugation is most robustly achieved through the synergistic use of NMR, MS, and HPLC. While NMR provides definitive structural proof, MS offers highly sensitive confirmation of the mass addition, and HPLC is unparalleled for assessing the purity of the final product. The choice of which technique to prioritize will depend on the specific requirements of the project, including the availability of instrumentation and the desired level of characterization. For comprehensive and regulatory-compliant analysis, a combination of these methods is highly recommended.
Benchmarking BCN-endo-PEG7-NH2: A Comparative Guide to PEGylated Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic index and overall success of an antibody-drug conjugate (ADC). Among the diverse linker technologies available, those incorporating polyethylene glycol (PEG) chains have become indispensable for optimizing the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of the BCN-endo-PEG7-NH2 linker against other PEGylated alternatives, supported by experimental data to inform rational drug design.
This compound is a heterobifunctional linker featuring a bicyclo[6.1.0]nonyne (BCN) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a seven-unit PEG chain to enhance hydrophilicity, and a terminal amine group for conjugation. The endo configuration of the BCN ring is designed to offer a balance of reactivity and stability. This guide will benchmark its performance against other widely used PEGylated linkers, focusing on key parameters such as reaction kinetics, stability, and the impact on the biological activity of the resulting conjugate.
Key Performance Parameters: A Comparative Analysis
The choice of a PEGylated linker, including the specific cyclooctyne and the length of the PEG chain, significantly influences the performance of a bioconjugate.
Reaction Kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The rate of the bioorthogonal reaction is crucial, especially when working with sensitive biomolecules or at low concentrations. The two most common strained alkynes used in this context are BCN and dibenzocyclooctyne (DBCO). Generally, DBCO exhibits faster reaction kinetics than BCN due to its greater ring strain. However, the specific reaction rate can be influenced by the azide's steric and electronic properties.
| Linker Type | Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Considerations |
| BCN-based | Primary/Secondary Azide | Generally slower than DBCO | More stable in the presence of reducing agents like TCEP.[1] |
| DBCO-based | Primary/Secondary Azide | Generally faster than BCN | May exhibit instability in the presence of reducing agents.[1] |
Stability
A critical attribute of any linker is its stability in biological media. Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced efficacy. BCN-based linkers are reported to have greater stability in the presence of thiols (e.g., glutathione) compared to DBCO linkers, a significant advantage when working with molecules in a reducing environment, such as antibodies.[1]
The length of the PEG chain can also influence the stability of the final conjugate. While longer PEG chains can protect the conjugate from proteolytic degradation, the optimal length is often a balance between stability and maintaining potent biological activity.
| Linker Feature | Impact on Stability | Supporting Evidence |
| BCN Cyclooctyne | More stable in the presence of reducing agents (e.g., TCEP) compared to DBCO. | BCN linkers show enhanced stability in environments containing thiols.[1] |
| PEG Chain Length | Longer PEG chains can increase stability in serum/plasma by shielding from proteases. | Studies on PEGylated peptides have shown increased stability with longer PEG chains in rat serum. |
Impact of PEG Linker Length on ADC Performance
The number of PEG units in a linker is a critical design parameter that can modulate the physicochemical and biological properties of an ADC.[2]
| Parameter | Shorter PEG Chain (e.g., PEG2-PEG4) | Intermediate PEG Chain (e.g., BCN-endo-PEG7) | Longer PEG Chain (e.g., PEG12-PEG24) |
| Solubility & Aggregation | Moderate improvement. | Good balance of hydrophilicity to mitigate aggregation of hydrophobic payloads. | Excellent for highly hydrophobic payloads, significantly reducing aggregation. |
| Pharmacokinetics (PK) | Shorter half-life. | May offer an optimal balance for half-life extension without compromising potency. | Generally leads to longer plasma half-life and reduced clearance. |
| In Vitro Cytotoxicity | May have higher potency. | A potential trade-off between improved PK and a slight reduction in immediate cytotoxicity. | Can sometimes lead to a reduction in in vitro cytotoxicity due to steric hindrance. |
| In Vivo Efficacy | Dependent on payload and target. | Aims to provide an improved therapeutic window through balanced PK and potency. | Often translates to enhanced in vivo efficacy due to prolonged circulation and tumor accumulation. |
| Steric Hindrance | Minimal. | Moderate potential for steric hindrance. | Higher potential to interfere with antibody-antigen binding. |
Visualizing the Comparison
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Decision matrix for selecting a PEGylated linker.
References
A Researcher's Guide to BCN-Azide Reaction Efficiency: A Quantitative Comparison
In the rapidly evolving landscape of bioconjugation, drug development, and chemical biology, the strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a robust and bioorthogonal method for covalently linking molecules. Among the various strained alkynes, bicyclo[6.1.0]nonyne (BCN) has emerged as a popular choice due to its favorable balance of reactivity, stability, and small size. This guide provides a quantitative analysis of BCN-azide reaction efficiency, comparing its performance with alternative cyclooctynes and offering detailed experimental protocols for researchers to replicate and build upon these findings.
Quantitative Analysis of Reaction Kinetics
The efficiency of a SPAAC reaction is best described by its second-order rate constant (k), which quantifies the intrinsic reactivity of the azide and alkyne pair. A higher rate constant signifies a faster and more efficient reaction, which is particularly crucial when working with low concentrations of biomolecules.
BCN-Azide Reaction Rates
The reaction rate of BCN is significantly influenced by the electronic properties of the azide reaction partner. Generally, electron-poor azides exhibit faster kinetics with BCN. The following table summarizes the second-order rate constants for the reaction of BCN with various azide compounds.
| Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent System | Reference(s) |
| Benzyl Azide | ~0.14 - 0.15 | CD₃CN/D₂O (3:1), DMSO | [1][2] |
| Phenyl Azide | Significantly higher than benzyl azide | Not Specified | [3] |
| 4-azido-1-methylpyridinium | ~1.0 | Not Specified | [4] |
| Alkyl Azides | Generally slower than aryl azides | Not Specified | [4] |
Note: Reaction rates can vary depending on the specific solvent, temperature, and substitution patterns on the reactants.
Comparison with Alternative Cyclooctynes
BCN is one of several commonly used cyclooctynes in SPAAC reactions. Dibenzocyclooctyne (DBCO) and Dibenzoannulated cyclooctyne (DIBO) are two other prominent alternatives. The choice of cyclooctyne often depends on the specific experimental requirements, such as the need for rapid kinetics versus the importance of smaller, less hydrophobic linkers.
| Cyclooctyne | Second-Order Rate Constant (k) with Benzyl Azide [M⁻¹s⁻¹] | Key Characteristics | Reference(s) |
| BCN | ~0.06 - 0.15 | Smaller size, lower lipophilicity | |
| DBCO | ~0.24 - 1.0 | Generally faster reaction kinetics due to greater ring strain | |
| DIBO | ~0.3 - 0.7 | Robust reactivity |
From the data, it is evident that DBCO derivatives generally exhibit the highest reaction rates, making them a preferred choice for applications where speed is critical. DIBO also demonstrates robust reactivity. While BCN is slower, it offers advantages in terms of its smaller size and lower lipophilicity, which can be beneficial in certain biological applications to minimize steric hindrance and non-specific binding.
Experimental Protocols
Reproducible and accurate quantification of reaction kinetics is paramount for comparing the efficiency of different click chemistry reagents. The following is a detailed protocol for determining the second-order rate constant of a BCN-azide reaction using ¹H NMR spectroscopy.
Protocol: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy
Objective: To quantitatively measure the rate of a SPAAC reaction between a BCN derivative and an azide-containing compound.
Materials:
-
BCN derivative
-
Azide-containing compound
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the BCN derivative (e.g., 5 mM) and the internal standard in the chosen deuterated solvent.
-
Prepare a separate stock solution of the azide-containing compound in the same deuterated solvent.
-
-
NMR Data Acquisition Setup:
-
Place the NMR tube containing the BCN and internal standard into the NMR spectrometer and allow it to thermally equilibrate at a constant temperature (e.g., 25 °C).
-
Acquire a preliminary ¹H NMR spectrum to serve as the t=0 reference.
-
-
Reaction Initiation and Monitoring:
-
Inject a known volume of the azide stock solution into the NMR tube to achieve a desired final concentration (e.g., 5 mM for a 1:1 stoichiometric ratio).
-
Immediately start acquiring ¹H NMR spectra at regular, predetermined time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.
-
-
Data Analysis:
-
For each time point, integrate the signals of a disappearing reactant proton (either from the BCN or the azide) and a newly appearing product proton relative to the constant integral of the internal standard.
-
Calculate the concentration of the reactants at each time point using the relative integrations.
-
-
Rate Constant Calculation:
-
For a second-order reaction with 1:1 stoichiometry, plot 1/[Reactant] versus time. The slope of the resulting linear fit will be equal to the second-order rate constant, k.
-
Alternatively, use appropriate integrated rate law equations for a second-order reaction to calculate k.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the BCN-azide reaction mechanism, a typical experimental workflow for kinetic analysis, and the application of this chemistry in a biological context.
Mechanism of the BCN-Azide SPAAC Reaction.
Experimental Workflow for Kinetic Analysis.
Application in Signaling Pathway Analysis: EGFR Labeling
Click chemistry, including the BCN-azide reaction, has been instrumental in studying complex biological systems such as cell signaling pathways. For instance, it can be used to label specific proteins, like the Epidermal Growth Factor Receptor (EGFR), on the surface of living cells to track their dynamics and interactions.
Labeling EGFR on a Live Cell via BCN-Azide Click Chemistry.
References
Safety Operating Guide
Personal protective equipment for handling BCN-endo-PEG7-NH2
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for BCN-endo-PEG7-NH2, fostering a secure laboratory environment. The following procedures are based on general best practices for handling amine-containing compounds and standard laboratory chemicals.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The recommended PPE is detailed below.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 or equivalent | Protects eyes from potential splashes or aerosols of the chemical. |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Prevents direct skin contact with the compound.[1][2][3] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination.[4][5] |
| Respiratory | Chemical Fume Hood | N/A | Recommended for all handling to minimize inhalation of any potential aerosols or fine particulates. |
| Respirator | NIOSH-approved | May be necessary in situations where airborne exposure is possible or ventilation is inadequate. |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the creation of dust or aerosols during handling.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and dark place.
-
This compound should be stored away from incompatible materials such as strong acids and oxidizing agents.
Disposal Plan
All waste containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect any contaminated materials, such as weighing papers, pipette tips, and gloves, in a designated and clearly labeled chemical waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled container for liquid chemical waste. Do not pour down the drain.
Safety Workflow and Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and handling procedures when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
